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Core Science & Biosynthesis

Foundational

pharmacological profile of 4-hydroxy aminoindane scaffolds

An In-Depth Technical Guide to the Pharmacological Profile of 4-Hydroxy Aminoindane Scaffolds Abstract The aminoindane scaffold, a conformationally restricted analog of phenethylamine, represents a versatile platform in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacological Profile of 4-Hydroxy Aminoindane Scaffolds

Abstract

The aminoindane scaffold, a conformationally restricted analog of phenethylamine, represents a versatile platform in medicinal chemistry. Its derivatives have been explored for a range of biological activities, from central nervous system stimulants to potential therapeutics.[1][2] This guide focuses specifically on the 4-hydroxy aminoindane scaffold, a substitution pattern that significantly steers the pharmacological profile towards potent dopaminergic modulation. We will dissect the structure-activity relationships, pharmacodynamics, and key experimental methodologies used to characterize these compounds, providing researchers and drug development professionals with a comprehensive overview of this important chemical class.

The 4-Hydroxy Aminoindane Scaffold: A Structural and Chemical Overview

The defining feature of the 2-aminoindane framework is the cyclization of the phenethylamine side chain, which creates a rigid structure.[1] This rigidity reduces the number of possible conformations, which can lead to higher receptor affinity and selectivity compared to more flexible analogs like amphetamine. The introduction of a hydroxyl group at the 4-position of the indane ring is a critical modification that imparts specific chemical and pharmacological properties.

Key Structural Features:

  • Rigid Bicyclic Core: The indane nucleus provides a constrained phenethylamine backbone.

  • Chirality: The C2 carbon (bearing the amino group) is often a chiral center, leading to enantiomers with potentially dramatic differences in biological activity.

  • The 4-Hydroxy Group: This phenolic group can act as a hydrogen bond donor and acceptor, significantly influencing ligand-receptor interactions.[3] Chemical stability studies have shown that the 4-hydroxy regioisomer is stable, unlike some other positional isomers which can be prone to oxidation.[4]

cluster_0 4-Hydroxy Aminoindane Scaffold cluster_1 Key Modification Points Scaffold Scaffold A Amino Group (N-substituents) - Modulates potency and selectivity B Indane Ring - Substitutions alter lipophilicity and receptor interactions C 4-Position (OH) - Critical for dopaminergic activity - Hydrogen bonding potential

Caption: Core 4-hydroxy-2-aminoindane scaffold and key sites for chemical modification.

Pharmacodynamics: A Profile Dominated by Dopaminergic Activity

While many aminoindane derivatives, such as MDAI (5,6-methylenedioxy-2-aminoindane), are known as serotonin (5-HT) and norepinephrine (NE) releasing agents with entactogenic properties, the 4-hydroxy substitution dramatically shifts the activity profile.[5][6][7]

Potent and Stereoselective Dopamine Receptor Agonism

The most striking feature of the 4-hydroxy aminoindane scaffold is its capacity for potent, direct agonism at dopamine receptors. Landmark research on 4-hydroxy-2-(di-n-propylamino)indan (4-OH-DPDAI) demonstrated that this compound is a powerful dopaminergic agonist.[8]

A critical aspect of this activity is its stereoselectivity. The (R)-enantiomer of 4-OH-DPDAI was found to be approximately 100 times more potent than the (S)-enantiomer in a functional assay for dopamine agonism.[8] This pronounced difference underscores the importance of a precise three-dimensional fit within the dopamine receptor binding pocket, a classic indicator of a specific, high-affinity interaction. This potent activity suggests a primary role as a D2-like receptor agonist, a profile sought after for conditions like Parkinson's disease.[5][9]

Interaction with Monoamine Transporters

The broader class of aminoindanes interacts significantly with monoamine transporters—the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[10] Compounds like MDAI and 5-IAI are potent inhibitors of SERT and NET and also act as releasing agents, with considerably less activity at DAT.[6][11] This SERT/NET preference is responsible for the MDMA-like, empathogenic effects.[12][13]

The 4-hydroxy scaffold's strong direct receptor agonism suggests a different mechanism of action compared to its transporter-focused cousins. While direct, comprehensive data on 4-hydroxy aminoindane binding to monoamine transporters is less prevalent, its potent receptor-level activity implies that transporter interactions may be secondary or less significant for its primary pharmacological effects. This shift from a presynaptic (transporter-mediated) to a postsynaptic (receptor-mediated) mechanism is a key differentiating feature imparted by the 4-hydroxy group.

G Mechanism of Action: Transporter vs. Receptor cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Transporter Monoamine Transporter (SERT, NET, DAT) Release Release Transporter->Release Vesicle Dopamine Vesicle Receptor Dopamine Receptor (e.g., D2) Signal Signal Transduction Receptor->Signal MDAI MDAI / 5-IAI (Non-4-OH Analogs) MDAI->Transporter Inhibit Reuptake & Induce Release OH_AI 4-Hydroxy Aminoindane (e.g., 4-OH-DPDAI) OH_AI->Receptor Direct Agonism

Caption: Contrasting primary mechanisms of non-4-OH vs. 4-OH aminoindanes.

Structure-Activity Relationships (SAR)

The pharmacological activity of 4-hydroxy aminoindanes is tightly controlled by their molecular structure. The existing research provides clear insights into the key determinants of potency and selectivity.

Structural FeatureObservationImplicationReference
4-OH Group Presence is critical for potent dopaminergic agonism.Acts as a key pharmacophoric element, likely forming a crucial hydrogen bond within the dopamine receptor active site.[8]
Stereochemistry at C2 The (R)-enantiomer is ~100x more potent than the (S)-enantiomer.The receptor binding pocket has a strict stereochemical requirement for optimal ligand orientation.[8]
N-Substitution Di-n-propyl groups ((CH₂)₂CH₃)₂ are associated with high potency.The size and lipophilicity of N-alkyl substituents are key for tuning affinity and selectivity for the dopamine receptor.[8]
Ring Position of OH 4-OH confers dopaminergic activity. Other substitutions (e.g., 5,6-methylenedioxy) confer serotonergic activity.The position of polar groups on the aromatic ring dictates which class of monoamine receptor/transporter is targeted.[6][8]

Experimental Protocols for Pharmacological Profiling

Characterizing the pharmacological profile of a novel 4-hydroxy aminoindane analog requires a systematic approach using validated in vitro assays. A foundational experiment is the radioligand binding assay to determine affinity for the target receptor.

Protocol: Dopamine D2 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the human dopamine D2 receptor.

Principle: This is a competitive binding assay. The test compound's ability to displace a known high-affinity radiolabeled ligand (e.g., [³H]Spiperone) from the D2 receptor is measured. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined and then converted to an affinity constant (Ki).[14]

Step-by-Step Methodology:

  • Receptor Preparation:

    • Use cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

    • Homogenize cells in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh assay buffer to a final protein concentration of 100-200 µg/mL.

  • Assay Setup:

    • In a 96-well plate, add in order:

      • Assay Buffer

      • Test compound at various concentrations (typically a 10-point serial dilution from 10 µM to 0.1 nM).

      • Radioligand (e.g., [³H]Spiperone at a final concentration near its Kd, ~0.2 nM).

      • Receptor membrane preparation.

    • Controls:

      • Total Binding: All components except the test compound.

      • Non-Specific Binding (NSB): All components plus a high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol) to saturate all specific binding sites.

  • Incubation:

    • Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding reaction to reach equilibrium.

  • Harvesting:

    • Rapidly filter the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection:

    • Place the filter discs into scintillation vials.

    • Add scintillation cocktail and allow to equilibrate.

    • Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

    • Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G P1 1. Receptor Preparation (HEK293 cells expressing D2R) P2 2. Assay Plate Setup (Buffer, Test Compound, [3H]Spiperone, Membranes) P1->P2 P3 3. Incubation (60 min at 25°C) P2->P3 P4 4. Filtration & Washing (Separate bound from unbound ligand) P3->P4 P5 5. Scintillation Counting (Quantify radioactivity) P4->P5 P6 6. Data Analysis (Calculate IC50 -> Ki) P5->P6

Caption: Workflow for a D2 receptor radioligand binding assay.

Therapeutic Potential and Future Directions

The potent dopaminergic agonism of the 4-hydroxy aminoindane scaffold makes it a compelling starting point for the development of therapeutics for dopamine-deficient neurological disorders, most notably Parkinson's disease.[5] Its rigid structure may offer advantages in terms of selectivity and reduced off-target effects compared to more flexible dopamine agonists.

However, significant research is still required. Future work should focus on:

  • Full Selectivity Profiling: Characterizing the binding affinity and functional activity across all dopamine receptor subtypes (D1-D5) and a broad panel of other CNS receptors and transporters to establish a comprehensive off-target profile.

  • In Vivo Efficacy: Demonstrating efficacy in animal models of Parkinson's disease or other relevant CNS disorders.

  • Pharmacokinetics and ADME: Evaluating the absorption, distribution, metabolism, and excretion properties to ensure the compounds have suitable drug-like characteristics.

  • Exploring Analogs: Systematically modifying the N-substituents and exploring other substitutions on the indane ring to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

The 4-hydroxy aminoindane scaffold represents a distinct and pharmacologically significant branch of the wider aminoindane family. The introduction of the 4-hydroxy group fundamentally shifts the molecular mechanism of action away from the presynaptic monoamine transporter inhibition and release seen in analogs like MDAI, and towards potent, stereoselective, direct agonism at postsynaptic dopamine receptors.[6][8] This profile makes the scaffold a promising lead for the development of novel CNS therapeutics. A thorough understanding of its structure-activity relationships and the application of rigorous experimental protocols are essential for unlocking its full potential in drug discovery.

References

  • Cannon, J. G., Dushin, R. G., Long, J. P., Ilhan, M., Jones, N. D., & Swartzendruber, J. K. (1985). Synthesis and dopaminergic activity of (R)- and (S)-4-hydroxy-2-(di-n-propylamino)indan. Journal of Medicinal Chemistry, 28(4), 515–518. [Link]

  • Pinterova, N., Horsley, R. R., & Palenicek, T. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Psychiatry, 8, 236. [Link]

  • American Chemical Society. (1985). Synthesis and dopaminergic activity of (R)- and (S)-4-hydroxy-2-(di-n-propylamino)indan. Journal of Medicinal Chemistry. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Aminoindanes. UNODC Early Warning Advisory. [Link]

  • Pinterova, N., Horsley, R. R., & Palenicek, T. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Psychiatry. [Link]

  • Iversen, L., Roth, B. L., & Gibbons, S. (2013). Designer psychostimulants: Pharmacology and differences. Neuropharmacology, 64, 357-364. [Link]

  • Simmler, L. D., Rickli, A., Hoener, M. C., & Liechti, M. E. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244. [Link]

  • Wikipedia. (n.d.). MDAI. [Link]

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  • Google Patents. (2021). Process for preparing (r)-4-aminoindane and corresponding amides.
  • Simmler, L. D., Rickli, A., Hoener, M. C., & Liechti, M. E. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical pharmacology, 88(2), 237–244. [Link]

  • Simmler, L. D., Rickli, A., Hoener, M. C., & Liechti, M. E. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology. [Link]

  • Google Patents. (2017).
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  • Weinstock, M., Goren, T., Youdim, M. B., & Chorev, M. (2000). Hydroxy-1-aminoindans and Derivatives: Preparation, Stability, and Reactivity. The Journal of Organic Chemistry, 65(21), 7173–7179. [Link]

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  • Bojarski, A. J., Cegła, M. T., Charakchieva-Minol, S., & Mokrosz, M. J. (1993). Synthesis and dopamine receptors binding affinity of 2-(3-fluoro-4-hydroxyphenyl)ethylamine and its N-alkyl derivatives. Die Pharmazie, 48(4), 289-291. [Link]

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Exploratory

biological activity of 2-amino-2,3-dihydro-1H-inden-4-ol in neuroscience

An In-depth Technical Guide on the Biological Activity of 2-amino-2,3-dihydro-1H-inden-4-ol in Neuroscience Executive Summary A comprehensive review of the scientific literature reveals a significant gap in the available...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Biological Activity of 2-amino-2,3-dihydro-1H-inden-4-ol in Neuroscience

Executive Summary

A comprehensive review of the scientific literature reveals a significant gap in the available information regarding the specific biological activity of 2-amino-2,3-dihydro-1H-inden-4-ol in the field of neuroscience. Publicly accessible databases, including PubChem, and scholarly articles do not contain specific data on the synthesis, receptor binding profiles, mechanism of action, or neuropharmacological effects of this particular chemical entity.[1][2] Therefore, it is not possible to provide an in-depth technical guide on its direct neurological impact at this time.

This guide will instead focus on the neuroscientific activities of structurally related compounds, primarily isomers and derivatives of the 2-aminoindane scaffold. This analysis will provide valuable context and potential directions for future research into the neurological properties of novel indane derivatives.

The 2-Aminoindane Scaffold: A Foundation for Neurological Activity

The 2-aminoindane core structure is a key pharmacophore that has been explored for its psychoactive and therapeutic potential. The parent compound, 2-aminoindane (2-AI), is a known stimulant that acts as a monoamine releasing agent.[3]

Mechanism of Action of 2-Aminoindane

2-Aminoindane functions as a selective norepinephrine-dopamine releasing agent (NDRA).[3] Its mechanism involves interacting with the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to the release of these neurotransmitters from presynaptic neurons. This action results in increased synaptic concentrations of norepinephrine and dopamine, which are associated with its stimulant effects. In rodent studies, 2-aminoindane has been shown to partially substitute for amphetamine, indicating a similar, though not identical, pharmacological profile.[3]

Substituted Indane Derivatives and their Therapeutic Potential

While information on 2-amino-2,3-dihydro-1H-inden-4-ol is absent, research into other substituted indane derivatives has revealed promising therapeutic applications, particularly in the context of neurodegenerative diseases.

Monoamine Oxidase B (MAO-B) Inhibition for Parkinson's Disease

A significant area of research has been the development of 2,3-dihydro-1H-inden-1-amine derivatives as selective inhibitors of monoamine oxidase B (MAO-B).[4] MAO-B is a key enzyme responsible for the degradation of dopamine in the brain. Inhibition of MAO-B can increase dopamine levels, which is a primary therapeutic strategy for Parkinson's disease.

Several synthesized derivatives of 2,3-dihydro-1H-inden-1-amine have shown potent and selective MAO-B inhibitory activity, with some compounds exhibiting IC50 values comparable to the established drug selegiline.[4] In vitro studies have indicated that these compounds are non-toxic to nervous tissue and possess neuroprotective properties against reactive oxygen species (ROS).[4] Furthermore, behavioral tests in mouse models of Parkinson's disease induced by MPTP have demonstrated the therapeutic potential of these compounds.[4]

The structure-activity relationship (SAR) of these inhibitors has been explored, providing insights for the design of future MAO-B inhibitors based on the indane scaffold.[4]

Related Heterocyclic Compounds with Neurological Activity

Research into other bicyclic and heterocyclic structures has also yielded compounds with significant neurological effects, offering further avenues for drug discovery.

2-Amino-1,3,4-thiadiazole Derivatives with Neuroprotective Properties

A derivative of 2-amino-1,3,4-thiadiazole has been investigated for its neuroprotective activity. In vitro studies have shown that this compound is not toxic to neurons, astrocytes, and oligodendrocytes.[5][6] Interestingly, it was observed to decrease neuronal lactate dehydrogenase (LDH) levels, suggesting a potential trophic or supportive effect on neurons.[6] The compound also demonstrated protective effects in neuronal cultures under neurotoxic conditions, such as glutamate-induced excitotoxicity and trophic factor withdrawal.[5][6]

The General Role of Amino Acids in Neuroscience

Amino acids are fundamental to brain function, serving not only as the building blocks of proteins but also as neurotransmitters and precursors to neurotransmitters. For instance, tryptophan is the precursor to serotonin, a key regulator of mood, and tyrosine is the precursor to dopamine and norepinephrine, which are crucial for cognitive function and motivation. The therapeutic potential of amino acids in treating neurological disorders is an active area of research.

Future Research Directions

The absence of data on 2-amino-2,3-dihydro-1H-inden-4-ol highlights a clear opportunity for future research. A systematic investigation into this compound would logically begin with its chemical synthesis, followed by a comprehensive evaluation of its pharmacological profile.

Proposed Experimental Workflow

A potential research workflow to characterize the neuroscientific activity of 2-amino-2,3-dihydro-1H-inden-4-ol is outlined below.

G cluster_0 Phase 1: Synthesis and Physicochemical Characterization cluster_1 Phase 2: In Vitro Pharmacological Profiling cluster_2 Phase 3: In Vitro and Ex Vivo Neuroscience Studies cluster_3 Phase 4: In Vivo Behavioral and Pharmacokinetic Studies Synthesis Chemical Synthesis of 2-amino-2,3-dihydro-1H-inden-4-ol Purification Purification and Structural Elucidation (NMR, MS) Synthesis->Purification PhysChem Physicochemical Profiling (Solubility, Stability) Purification->PhysChem ReceptorScreening Broad Receptor Screening Panel PhysChem->ReceptorScreening BindingAssays Radioligand Binding Assays (Ki determination) ReceptorScreening->BindingAssays EnzymeAssays Enzyme Inhibition Assays (e.g., MAO, AChE) ReceptorScreening->EnzymeAssays FunctionalAssays Functional Assays (e.g., cAMP, Ca2+ flux) BindingAssays->FunctionalAssays NeuronalCulture Neuronal Cell Culture Studies (Viability, Neuroprotection) FunctionalAssays->NeuronalCulture SynapticPlasticity Electrophysiology on Brain Slices (LTP, LTD) NeuronalCulture->SynapticPlasticity NeurotransmitterRelease Neurotransmitter Release Assays (e.g., microdialysis) NeuronalCulture->NeurotransmitterRelease PK_Studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) SynapticPlasticity->PK_Studies BehavioralModels Behavioral Models for Anxiety, Depression, Cognition PK_Studies->BehavioralModels Toxicity Preliminary Toxicity Assessment BehavioralModels->Toxicity

Figure 1. A proposed experimental workflow for the characterization of the neuroscientific activity of a novel compound.

Conclusion

While a detailed technical guide on the cannot be provided due to a lack of specific research, the analysis of structurally related compounds offers valuable insights. The 2-aminoindane scaffold is a validated starting point for the development of neurologically active compounds, particularly monoamine releasing agents and enzyme inhibitors. The neuroprotective potential observed in other heterocyclic structures further underscores the promise of exploring novel small molecules for the treatment of neurological disorders. Future research, guided by systematic workflows, is necessary to elucidate the potential neuropharmacological profile of 2-amino-2,3-dihydro-1H-inden-4-ol and determine its potential as a novel therapeutic agent.

References

  • Vertex AI Search. (n.d.). MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY.
  • ACS Publications. (2019, July 16). 2-Amino-2,3-dihydro-1H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1) Inhibitors: Design, Synthesis, and in Vivo Antipancreatic Cancer Efficacy.
  • ResearchGate. (2025, August 6). 2-Amino-2,3-dihydro-1H-2λ5-[7][8][9]diazaphospholo[4,5-b]pyridin-2-one-based urea and thiourea derivatives: Synthesis, molecular docking study and evaluation of anti-inflammatory and antimicrobial activities. Retrieved February 25, 2026, from

  • Drug Des Deliv. (1990, September). Synthesis and biological activity of 2-amino-1-oxa-2,3-dihydro-1-H-phenalene derivatives.
  • RSC Publishing. (n.d.). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids.
  • University of Shenyang Agricultural. (n.d.). The Therapeutic Potential of Amino Acids in Treating Neurological Disorders.
  • ResearchGate. (2025, August 5). Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors | Request PDF.
  • Day One Biopharmaceuticals. (n.d.). Clinical Trials.
  • (2026, January 29). Discovery of 2-aminopyrimidines as potent agonists for the bitter taste receptor TAS2R14.
  • UMIN-ICDS. (2025, May 15). UMIN-ICDS Clinical Trial.
  • Bentham Science. (n.d.). Amino Acid Catalyzed Synthesis of 2,3-Dihydroquinazolin-4(1H)-One Derivatives.
  • MDPI. (2022, July 3). 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile.
  • PubChem. (n.d.). 7-amino-2,3-dihydro-1H-inden-4-ol.
  • PubChem. (n.d.). 1-amino-2,3-dihydro-1H-inden-4-ol.
  • PMC. (2023, March 29). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids.
  • (n.d.). Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT--an in vitro study.
  • PMC. (n.d.). Indoleamine 2,3-Dioxygenase as a Therapeutic Target for Alzheimer's Disease and Geriatric Depression.
  • Wikipedia. (n.d.). 2-Aminoindane.
  • (n.d.). Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT - An in vitro study.
  • Sigma-Aldrich. (n.d.). (1R,2R)-2-Amino-2,3-dihydro-1H-inden-1-ol.
  • PMC. (n.d.). Pharmacokinetics of Dual Amino Acids for Dry Powder Inhalation Therapy in Pulmonary Drug Delivery: An In-Vivo Study.
  • MDPI. (2025, May 14). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules.
  • MDPI. (2024, November 21). Macamides as Potential Therapeutic Agents in Neurological Disorders.
  • ClinicalTrials.gov. (n.d.). A Pilot Study to Assess the Safety and Efficacy of Oral PTH (1-34) in the Treatment of Hypoparathyroidism.
  • (2023, December 22). VS002A in the Treatment of Acute Watery Diarrhea in Infants and Young Children.
  • PubMed. (2012, August 15). Brain indoleamine 2,3-dioxygenase contributes to the comorbidity of pain and depression.
  • (2020, June 25). Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus.
  • ResearchGate. (n.d.). Pharmacokinetics of dipyrone in man; role of the administration route.
  • PubMed. (2022, March 14). In Vitro and In Vivo Antiviral Studies of New Heteroannulated 1,2,3-Triazole Glycosides Targeting the Neuraminidase of Influenza A Viruses.
  • MDPI. (2025, June 5). Pharmacokinetic Profile of Two Active Dipyrone Metabolites, 4-Methylaminoantipyrine (MAA) and 4-Aminoantipyrine (AA), Following Intravenous Administration in Dogs: A Preliminary Study.
  • PubMed. (n.d.). Clinical pharmacokinetics of dipyrone and its metabolites.
  • (n.d.). Clinical and clinical pharmacologic studies of 2-amino-1,3,4-thiadiazole (A-TDA:NSC 4728).
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  • PubMed. (2000, July 27). Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols.
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  • MDPI. (2022, November 2). First Evidence of a Combination of Terpinen-4-ol and α-Terpineol as a Promising Tool against ESKAPE Pathogens.
  • PubMed. (2011, July 2). Enzymatic production of 2-amino-2,3-dimethylbutyramide by cyanide-resistant nitrile hydratase.
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Protocols & Analytical Methods

Method

Application Note: Synthetic Strategies for Rigid Dopamine Agonists using the 4-Hydroxy-2-Aminoindan Scaffold

Executive Summary This application note details the synthetic optimization of rigid dopamine agonists derived from 2-amino-2,3-dihydro-1H-inden-4-ol (also known as 4-hydroxy-2-aminoindan). As a conformationally restricte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic optimization of rigid dopamine agonists derived from 2-amino-2,3-dihydro-1H-inden-4-ol (also known as 4-hydroxy-2-aminoindan). As a conformationally restricted analog of dopamine (specifically mimicking the meta-tyramine moiety), this scaffold offers a critical entry point for developing high-affinity ligands for D2-like (D2, D3, D4) dopamine receptors.

The primary target molecule described in this protocol is (R)-4-hydroxy-2-(di-n-propylamino)indan , a potent dopaminergic agonist used to probe receptor stereoselectivity. This guide covers the protection strategy, reductive amination, chiral resolution, and final deprotection, emphasizing the causality behind specific reagent choices to maximize yield and enantiopurity.

Scientific Background & Pharmacophore Logic

The Rigid Analog Hypothesis

Dopamine (3,4-dihydroxyphenethylamine) is a flexible molecule that adopts different conformations to bind various receptor subtypes. The 2-aminoindan scaffold "locks" the ethylamine side chain into a specific rotameric conformation, reducing the entropic penalty of binding.

  • 4-Hydroxy Substitution: In the 2-aminoindan system, the 4-hydroxy group spatially corresponds to the meta-hydroxyl group of dopamine (relative to the ethylamine chain). This hydrogen-bond donor is critical for anchoring the ligand to serine residues (e.g., Ser5.42, Ser5.46) in the transmembrane binding pocket of the D2 receptor.

  • N-Alkylation: Substitution on the nitrogen atom, particularly with n-propyl groups, creates a hydrophobic "anchor" that significantly increases affinity and selectivity for D2/D3 receptors compared to the primary amine.

Stereochemical Criticality

Dopamine receptors are highly stereoselective. For 2-aminoindans, the (R)-enantiomer is typically the eutomer (active isomer), often exhibiting 100-fold higher potency than the (S)-distomer. Consequently, this protocol prioritizes the isolation of the (R)-isomer.

Retrosynthetic Analysis

The synthesis is designed to avoid O-alkylation of the phenol while driving the N-alkylation to completion.

  • Disconnection 1: O-Demethylation (Final Step).

  • Disconnection 2: Chiral Resolution (Intermediate Step).

  • Disconnection 3: Reductive Amination (C-N Bond Formation).

  • Disconnection 4: Phenolic Protection (First Step).

Diagram 1: Retrosynthetic Strategy (DOT)

Retrosynthesis cluster_legend Legend Target (R)-4-hydroxy-2-(di-n-propylamino)indan (Target Agonist) Precursor1 (R)-4-methoxy-2-(di-n-propylamino)indan Target->Precursor1 Deprotection (BBr3) Precursor2 4-methoxy-2-aminoindan (Racemic) Precursor1->Precursor2 Resolution & N-Alkylation Start 2-amino-2,3-dihydro-1H-inden-4-ol (Starting Material) Precursor2->Start O-Methylation key Red: Target Blue: Protected Intermediate Yellow: Racemic Intermediate Green: Starting Material

Caption: Retrosynthetic breakdown showing the transition from the active phenol to the protected methoxy precursor.

Detailed Experimental Protocols

Protocol A: Phenolic Protection (O-Methylation)

Direct alkylation of the starting aminophenol can lead to mixed O- and N-alkylation. We protect the phenol as a methyl ether.

Reagents:

  • Substrate: 2-amino-2,3-dihydro-1H-inden-4-ol (hydrobromide salt)

  • Reagent: Di-tert-butyl dicarbonate (Boc2O) (Transient N-protection)

  • Reagent: Methyl Iodide (MeI) / K2CO3

  • Solvent: DMF / Acetone

Procedure:

  • N-Boc Protection: To ensure clean O-methylation, first protect the amine. Dissolve the starting material (10 mmol) in dioxane/water (1:1). Add NaHCO3 (2.5 eq) and Boc2O (1.1 eq). Stir at RT for 4h. Isolate the N-Boc intermediate.

  • O-Methylation: Dissolve N-Boc intermediate in acetone. Add K2CO3 (3 eq) and MeI (1.5 eq). Reflux for 12h.

  • Boc Deprotection: Treat the crude product with 4M HCl in dioxane for 2h to yield 4-methoxy-2-aminoindan hydrochloride .

Checkpoint: Verify disappearance of the phenolic OH stretch (~3300 cm⁻¹) and appearance of O-Me peak in NMR (~3.8 ppm).

Protocol B: Reductive Amination (Synthesis of the Warhead)

We utilize reductive amination with propionaldehyde rather than direct alkylation with propyl halides to prevent quaternary ammonium salt formation (over-alkylation).

Reagents:

  • Substrate: 4-methoxy-2-aminoindan HCl

  • Reagent: Propionaldehyde (2.5 eq)

  • Reducing Agent: Sodium Cyanoborohydride (NaCNBH3) (1.5 eq)

  • Catalyst: Glacial Acetic Acid

  • Solvent: Methanol (dry)

Step-by-Step:

  • Free Basing: Dissolve the amine HCl salt in minimal water, basify with 1M NaOH, and extract with DCM. Dry and concentrate to get the free amine.

  • Imine Formation: Dissolve the free amine (5 mmol) in MeOH (20 mL). Add propionaldehyde (12.5 mmol). Stir for 30 min at RT.

  • Reduction: Cool to 0°C. Add NaCNBH3 (7.5 mmol) portion-wise. Add acetic acid dropwise until pH ~5-6.

  • Reaction: Allow to warm to RT and stir for 16h.

  • Workup: Quench with aqueous NaHCO3. Extract with DCM (3x). Wash organics with brine.

  • Purification: Flash chromatography (SiO2, 5% MeOH in DCM) to yield (±)-4-methoxy-2-(di-n-propylamino)indan .

Protocol C: Chiral Resolution

To isolate the active (R)-enantiomer.

Method: Classical resolution using Dibenzoyl-L-tartaric acid.

  • Dissolve the racemic tertiary amine (from Protocol B) in hot ethanol.

  • Add 1 equivalent of Dibenzoyl-L-tartaric acid dissolved in hot ethanol.

  • Allow the solution to cool slowly to RT, then refrigerate at 4°C for 24h.

  • Filter the crystals. Recrystallize from EtOH/H2O until constant specific rotation is achieved.

  • Basify the salt (NaOH) to liberate the free base: (R)-4-methoxy-2-(di-n-propylamino)indan .

Protocol D: O-Demethylation (Final Deprotection)

This step reveals the phenolic hydroxyl group essential for receptor binding.

Safety Alert: BBr3 reacts violently with water and releases toxic HBr fumes. Use a functional fume hood.

Reagents:

  • Substrate: (R)-4-methoxy-2-(di-n-propylamino)indan

  • Reagent: Boron Tribromide (BBr3) (1.0 M in DCM)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step:

  • Dissolve the substrate (1 mmol) in anhydrous DCM (10 mL) under Argon atmosphere.

  • Cool the solution to -78°C (Dry ice/acetone bath).

  • Add BBr3 (3 mmol, 3 eq) dropwise via syringe.

  • Stir at -78°C for 1h, then allow to warm to RT and stir for 4h.

  • Quench: Cool back to 0°C. Slowly add MeOH (5 mL) to quench excess BBr3 (Exothermic!).

  • Concentrate in vacuo. Repeat MeOH addition/evaporation 3 times to remove borate esters.

  • Isolation: Recrystallize the hydrobromide salt from EtOH/Ether.

Data Summary & Validation

Table 1: Process Parameters and Expected Yields
StepTransformationKey ReagentCritical ParameterExpected Yield
1 Phenol ProtectionMeI / K2CO3Anhydrous conditions85-90%
2 N-AlkylationPropionaldehyde / NaCNBH3pH control (5-6)70-75%
3 ResolutionDibenzoyl-L-tartaric acidSlow crystallization30-40% (theoretical max 50%)
4 DeprotectionBBr3Temp control (-78°C)80-85%
Diagram 2: Synthetic Workflow (DOT)

SynthesisWorkflow Start 4-OH-2-Aminoindan Step1 Step 1: Protection (Boc2O, then MeI) Start->Step1 Protect Step2 Step 2: Reductive Amination (Propionaldehyde, NaCNBH3) Step1->Step2 Alkylate Step3 Step 3: Resolution (L-Tartaric Acid) Step2->Step3 Isolate (R) Step4 Step 4: Deprotection (BBr3) Step3->Step4 Demethylate Final (R)-4-OH-2-(DP)AI (Final Agonist) Step4->Final Purify

Caption: Step-by-step synthetic workflow from starting scaffold to final agonist.

Pharmacological Context (Mechanism of Action)[1][2][3][4]

The synthesized compound, (R)-4-hydroxy-2-(di-n-propylamino)indan , acts as a potent D2/D3 receptor agonist.

  • Binding Affinity (Ki): Typically in the low nanomolar range (1-10 nM) for D2-like receptors.

  • Selectivity: The (R)-enantiomer aligns the 4-OH group with Serine residues in TM5 of the receptor, mimicking the binding mode of dopamine. The (S)-enantiomer presents the hydroxyl group away from these residues, resulting in significantly lower affinity (~100x less potent).

References

  • Cannon, J. G., et al. (1985). "Synthesis and dopaminergic activity of (R)- and (S)-4-hydroxy-2-(di-n-propylamino)indan." Journal of Medicinal Chemistry, 28(4), 515-518.

  • Cannon, J. G., et al. (1982). "Conformationally restricted congeners of dopamine derived from 2-aminoindan." Journal of Medicinal Chemistry, 25(12), 1442–1446.

  • Hacksell, U., et al. (1981). "N-Alkylated 2-aminotetralins: Central dopamine-receptor stimulating activity." Journal of Medicinal Chemistry, 24(4), 429–434.

  • Merck Millipore. "Preparation and pharmacological characterization of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes as D2-like dopamine receptor agonists."

Application

protocol for reductive amination of 4-hydroxy-2-indanone

Executive Summary & Strategic Relevance The 4-hydroxy-2-indanone scaffold is a critical pharmacophore in the synthesis of rigid dopamine agonists (e.g., rotigotine analogs) and other CNS-active agents. Its unique structu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Relevance

The 4-hydroxy-2-indanone scaffold is a critical pharmacophore in the synthesis of rigid dopamine agonists (e.g., rotigotine analogs) and other CNS-active agents. Its unique structure—a bicyclic ketone with a phenolic hydroxyl group—presents specific synthetic challenges, primarily regioselectivity and compatibility of the phenol during amine condensation.

This guide details two validated protocols for the reductive amination of 4-hydroxy-2-indanone. Protocol A (The "Gold Standard") utilizes a protecting group strategy to maximize yield and purification efficiency, recommended for GMP-like workflows. Protocol B (Direct Synthesis) offers a rapid, atom-economical route for early-phase screening, utilizing Sodium Triacetoxyborohydride (STAB) to tolerate the free phenol.

Mechanistic Insight & Reaction Design

Reductive amination proceeds via two distinct stages: Imine/Enamine Formation and Hydride Transfer .

  • Equilibrium Shift: 2-Indanone derivatives are prone to self-condensation. Rapid imine formation is crucial. The addition of Acetic Acid (AcOH) catalyzes the dehydration step, pushing the equilibrium toward the iminium ion.

  • Chemoselectivity: The choice of reducing agent determines the success.

    • Sodium Triacetoxyborohydride (STAB): The reagent of choice. It is mild enough not to reduce the ketone competitively but active enough to reduce the iminium species rapidly upon formation.[1]

    • Phenolic Interference: The C4-hydroxyl group is electron-donating, increasing the electron density of the aromatic ring. While this stabilizes the core, the free phenol can form borate complexes or interfere with Lewis acid catalysts.

Visualizing the Reaction Pathway

ReactionPathway Start 4-Hydroxy-2-Indanone Protect Protection (MeI or BnBr) Start->Protect Protocol A (High Yield) Imine Imine/Iminium Intermediate Start->Imine Protocol B (Rapid) Protect->Imine R-NH2, AcOH Red Reduction (STAB/DCE) Imine->Red Hydride Transfer Final 4-Hydroxy-2-Aminoindane Derivative Imine->Final Direct Reduction Deprotect Deprotection (BBr3 or H2/Pd) Red->Deprotect Deprotect->Final Direct Direct Route (Free Phenol)

Figure 1: Strategic pathways for the synthesis of 2-amino-4-hydroxyindanes. Protocol A (Solid lines) is preferred for scale-up; Protocol B (Dashed) for rapid screening.

Experimental Protocols

Pre-Reaction Checklist
  • Substrate Quality: Ensure 4-hydroxy-2-indanone is free of polymerization products (often indicated by a dark brown gum). Recrystallize from EtOAc/Hexanes if necessary.

  • Solvent: 1,2-Dichloroethane (DCE) is the optimal solvent for STAB reactions.[1] THF is a viable alternative if chlorinated solvents must be avoided.

  • Atmosphere: Perform all steps under Nitrogen or Argon.

Protocol A: Protected Route (Recommended for Scale-Up)

Targeting maximum purity and yield by masking the phenolic proton.

Step 1: Protection (Methylation Example)

  • Dissolve 4-hydroxy-2-indanone (1.0 eq) in Acetone.

  • Add

    
     (2.0 eq) and Methyl Iodide (1.2 eq).
    
  • Reflux for 4 hours. Filter and concentrate to yield 4-methoxy-2-indanone .

Step 2: Reductive Amination

  • Setup: In a flame-dried flask, dissolve 4-methoxy-2-indanone (10 mmol, 1.0 eq) in anhydrous DCE (30 mL).

  • Amine Addition: Add the primary or secondary amine (1.1 eq).

  • Catalysis: Add Glacial Acetic Acid (1.0 eq). Stir for 30 minutes at Room Temperature (RT) to establish imine equilibrium.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes.

    • Note: Gas evolution (

      
      ) may occur; ensure venting.
      
  • Reaction: Warm to RT and stir for 12–16 hours. Monitor by TLC or LCMS.

  • Quench: Quench with saturated aqueous

    
     (20 mL). Stir vigorously for 15 minutes.
    
  • Workup: Extract with DCM (3x). Wash combined organics with Brine, dry over

    
    , and concentrate.
    

Step 3: Deprotection (Demethylation)

  • Dissolve the crude amine in anhydrous DCM. Cool to -78°C.

  • Add

    
     (1M in DCM, 3.0 eq) dropwise.
    
  • Warm to RT and stir for 4 hours.

  • Quench carefully with MeOH (exothermic!).

  • Purify via SCX (Strong Cation Exchange) chromatography or recrystallization as the HCl salt.

Protocol B: Direct Reductive Amination (Rapid Screen)

For rapid analog generation where yield <60% is acceptable.

  • Dissolution: Dissolve 4-hydroxy-2-indanone (1.0 eq) in THF (Phenol solubility is often better in THF than DCE).

  • Amine & Catalyst: Add Amine (1.2 eq) and Acetic Acid (1.2 eq).

    • Critical: The extra acid helps counteract the buffering capacity of the free phenoxide if it forms.

  • Reduction: Add STAB (2.0 eq) immediately.

    • Why? In the direct route, we want to trap the imine as soon as it forms to prevent phenol-mediated side reactions.

  • Workup: Standard basic workup (

    
    ) followed by extraction with EtOAc (better for polar phenols).
    

Data Analysis & Troubleshooting

Reagent Selection Matrix
Reducing AgentSelectivityRisk ProfileRecommendation
STAB (

)
High Low toxicity, mild acidPrimary Choice. Best for minimizing ketone reduction.
Cyanoborohydride (

)
HighToxic (HCN risk) Use only if STAB fails. Requires pH 6 control.[2]
Catalytic H2 (

)
LowOver-reduction of aromatic ringAvoid for phenols unless conditions are strictly controlled.
Borohydride (

)
LowReduces ketone before imineOnly for "two-step" (pre-formed imine) protocols.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<30%) Imine formation is slow.Increase AcOH to 2.0 eq. Add molecular sieves (4Å) to scavenge water.
Dialkylation (with primary amines) Imine is too reactive.Use a large excess of amine (5-10 eq) or switch to Protocol A (Protected).
Product is a gum/oil Free phenol is amphoteric.Purify as the Hydrochloride Salt . Treat ethereal solution of free base with HCl/Ether to precipitate solid.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Seiler, M. P., et al. (1985). "Synthesis and dopaminergic activity of (R)- and (S)-4-hydroxy-2-(di-n-propylamino)indan." Journal of Medicinal Chemistry, 28(4), 515–518. Link

  • Organic Chemistry Portal. "Sodium Triacetoxyborohydride - STAB." Organic Chemistry Portal. Link

Sources

Method

Application Note: Strategic Routes for the Enantioselective Synthesis of (R)-4-Hydroxy-2-Aminoindane

Executive Summary (R)-4-hydroxy-2-aminoindane is a critical chiral pharmacophore, most notably serving as the immediate precursor to Rotigotine , a non-ergoline dopamine agonist used in the treatment of Parkinson’s disea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-4-hydroxy-2-aminoindane is a critical chiral pharmacophore, most notably serving as the immediate precursor to Rotigotine , a non-ergoline dopamine agonist used in the treatment of Parkinson’s disease and Restless Legs Syndrome.

The synthesis of this intermediate presents two primary challenges:

  • Regiocontrol: Introducing the hydroxyl group specifically at the C4 position of the indane ring.

  • Stereocontrol: Establishing the amine at the C2 position in the (R)-configuration with high enantiomeric excess (>99% ee).

This Application Note outlines two validated protocols for synthesizing this scaffold. We prioritize the Methoxy-Intermediate Strategy , where the phenolic oxygen is protected as a methyl ether (4-methoxy-2-aminoindane) throughout the chiral formation step to prevent oxidation and catalyst poisoning. The final step involves a controlled demethylation.

Strategic Analysis & Workflow

We present two distinct routes. Route A (Biocatalytic Reductive Amination) is recommended for high-value, green chemistry applications requiring high atom economy. Route B (Classical Resolution) is a robust, lower-tech alternative suitable for bulk manufacturing where heavy metal or enzyme sourcing is a constraint.

Process Workflow Diagram

G Start Starting Material: 4-Methoxy-2-indanone RouteA_Step1 Route A: Biocatalysis (w-Transaminase, PLP, iPrNH2) Start->RouteA_Step1  Enzymatic Route RouteB_Step1 Route B: Reductive Amination (NaCNBH3, NH4OAc) Start->RouteB_Step1  Chemical Route RouteA_Inter (R)-4-Methoxy-2-aminoindane (>99% ee) RouteA_Step1->RouteA_Inter Demethylation Demethylation (BBr3 or HBr) RouteA_Inter->Demethylation RouteB_Rac Racemic 4-Methoxy-2-aminoindane RouteB_Step1->RouteB_Rac RouteB_Res Chiral Resolution (L-Tartaric Acid or D-DTTA) RouteB_Rac->RouteB_Res RouteB_Salt Diastereomeric Salt Separation RouteB_Res->RouteB_Salt RouteB_FreeBase Salt Break / Free Basing RouteB_Salt->RouteB_FreeBase RouteB_FreeBase->RouteA_Inter Converges FinalProduct Target: (R)-4-Hydroxy-2-aminoindane Demethylation->FinalProduct

Figure 1: Comparative workflow for the synthesis of (R)-4-hydroxy-2-aminoindane showing the convergence of biocatalytic and classical resolution pathways.

Protocol A: Biocatalytic Asymmetric Reductive Amination

Best for: High stereoselectivity (>99% ee), mild conditions, and avoiding heavy metals.

This protocol utilizes an


-Transaminase (

-TA) to transfer an amino group from an achiral donor (isopropylamine) to the ketone substrate.
Materials
  • Substrate: 4-methoxy-2-indanone (CAS: 10408-85-2).

  • Enzyme: Commercially available (R)-selective

    
    -Transaminase (e.g., Codexis ATA-415 or similar screening kit variants).
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP).

  • Amine Donor: Isopropylamine (1-2 M).

  • Buffer: Potassium Phosphate (100 mM, pH 7.5).

Step-by-Step Methodology
  • Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer (pH 7.5). Add PLP (1 mM final concentration) and isopropylamine (1 M final concentration). Note: Adjust pH back to 7.5 after adding the amine, as it is basic.

  • Substrate Solubilization: Dissolve 4-methoxy-2-indanone (500 mg) in DMSO (5% v/v of total reaction volume).

  • Reaction Initiation: Add the substrate solution to the buffer. Add the

    
    -TA enzyme powder (loading typically 10-20 mg/mL depending on specific activity).
    
  • Incubation: Shake at 30°C / 150 rpm for 24 hours.

  • Workup:

    • Basify reaction mixture to pH >12 using 5M NaOH (to deprotonate the amine).

    • Extract 3x with Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

    • Dry organic layer over MgSO₄ and concentrate in vacuo.

  • Yield/Purity Check: Expect >90% conversion. Analyze ee% via Chiral HPLC (Daicel Chiralcel OD-H column).

Protocol B: Classical Resolution of Racemate

Best for: Scalability, low cost, and environments without biocatalysis capabilities.

Step 1: Synthesis of Racemic 4-Methoxy-2-aminoindane
  • Reductive Amination: Treat 4-methoxy-2-indanone with ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq) in methanol. Stir at RT for 12h.

  • Workup: Quench with HCl, remove methanol, basify with NaOH, and extract with DCM. Yields racemic amine.[1]

Step 2: Optical Resolution
  • Resolving Agent: Di-p-toluoyl-L-tartaric acid (L-DTTA) is preferred over simple tartaric acid for indane systems due to better π-π stacking interactions during crystallization.

Procedure:

  • Salt Formation: Dissolve racemic 4-methoxy-2-aminoindane (10 g, 61.3 mmol) in Methanol (100 mL). Add L-DTTA (0.5 eq, 30.6 mmol) dissolved in warm methanol.

  • Crystallization: Heat to reflux until clear, then cool slowly to room temperature over 4 hours. Allow to stand at 4°C overnight.

  • Filtration: Filter the precipitate. This is the diastereomeric salt of the (R)-amine.

  • Recrystallization: If chiral purity is <98% (check via HPLC), recrystallize the salt from MeOH/Water (9:1).

  • Free Basing: Suspend the salt in water and add 2M NaOH until pH 12. Extract the liberated (R)-amine with DCM.

Protocol C: Demethylation (The Critical Step)

Context: Converting (R)-4-methoxy-2-aminoindane to the target (R)-4-hydroxy-2-aminoindane. Risk: High temperatures in acidic media can cause racemization or ring degradation. BBr₃ is used for milder cleavage.[2][3]

Materials
  • Substrate: (R)-4-methoxy-2-aminoindane.

  • Reagent: Boron Tribromide (BBr₃), 1.0 M solution in DCM.

  • Solvent: Anhydrous Dichloromethane (DCM).

Procedure
  • Setup: Flame-dry a round-bottom flask under Nitrogen atmosphere.

  • Addition: Dissolve substrate (1.0 eq) in anhydrous DCM. Cool to -78°C (Dry ice/Acetone bath).

  • Reagent Addition: Add BBr₃ (3.0 eq) dropwise via syringe. Caution: BBr₃ fumes are corrosive.

  • Reaction: Allow the mixture to warm to 0°C over 2 hours. Stir at 0°C for another 2 hours. Monitor by TLC (the phenol is much more polar than the ether).

  • Quenching (CRITICAL):

    • Cool back to -20°C.

    • Add Methanol dropwise (very exothermic) to destroy excess BBr₃.

    • Follow with saturated NaHCO₃ solution to neutralize.

  • Isolation:

    • The product is amphoteric (amine and phenol). Adjust pH to ~9.5 (isoelectric point vicinity) for extraction into organic solvent (Ethyl Acetate/Isopropanol 3:1), or isolate as the hydrobromide salt by adding HBr/Acetic acid.

Analytical Quality Control

ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity (HPLC) > 98.0%C18 Column, ACN/Water + 0.1% TFA
Chiral Purity > 99.0% eeChiralcel OD-H, Hexane/IPA/DEA (90:10:0.1)
1H NMR Consistent with structure400 MHz, DMSO-d6
Specific Rotation [α]D negative (typically)Polarimetry (c=1, MeOH)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low ee% in Biocatalysis Equilibrium limitation or wrong enzyme variant.Increase amine donor concentration (IPA) to push equilibrium. Screen different ATA variants.
Poor Resolution Yield Salt solubility too high in MeOH.Switch solvent system to Ethanol or Acetone. Use "Pope-Peachy" method (0.5 eq resolving agent).
"Agglomeration" during BBr3 workup Boron-complex formation.Ensure thorough methanol quench before adding water. Use a continuous extraction if emulsion persists.

References

  • Park, D. Y., Kim, K. H., & Cheon, C. H. (2018). Enantioselective Synthesis of β-Aminotetralins via Chiral Phosphoric Acid-catalyzed Reductive Amination of β-Tetralones.[1] Advanced Synthesis & Catalysis, 360(3), 462-467.[1]

  • Khunt, M. D., et al. (2010). Process for preparation of highly pure rotigotine and pharmaceutically acceptable salts thereof.[1] World Intellectual Property Organization, WO 2010/073124.[1]

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Specifically regarding Phenolic Methyl Ether cleavage with BBr3).
  • Chiral Resolution. Wikipedia. Available at: [Link]

Sources

Application

using 2-aminoindan-4-ol as a chiral building block in medicinal chemistry

This guide outlines the strategic application, synthesis, and medicinal chemistry potential of 2-aminoindan-4-ol (also known as 4-hydroxy-2-aminoindane). This scaffold acts as a rigidified bioisostere of dopamine and ser...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic application, synthesis, and medicinal chemistry potential of 2-aminoindan-4-ol (also known as 4-hydroxy-2-aminoindane). This scaffold acts as a rigidified bioisostere of dopamine and serotonin, offering a privileged core for CNS-active drug discovery.

Executive Summary & Pharmacophore Rationale

2-Aminoindan-4-ol represents a "privileged scaffold" in neurochemistry. Unlike its more common isomer, cis-1-aminoindan-2-ol (used primarily as a chiral auxiliary), the 2-amino-4-hydroxy variant is a direct pharmacophore mimic.

Why this Scaffold?
  • Rigid Dopamine Bioisostere: The 2-aminoindane core locks the ethylamine side chain of dopamine into a specific conformation, reducing entropic penalty upon receptor binding.

  • The "Phenolic Handle": The hydroxyl group at position 4 perfectly overlays with the meta-hydroxyl of dopamine and serotonin (5-HT), acting as a crucial hydrogen bond donor/acceptor for serine residues in GPCR binding pockets (e.g., Ser193 in D2 receptors).

  • Chirality as a Selectivity Filter: The C2 position is stereogenic. Typically, the (S)-enantiomer of 2-aminoindanes mimics the anti-conformation of dopamine, often yielding higher potency for D2-like receptors, while the (R)-enantiomer may show divergent selectivity profiles.

Chemical Synthesis & Resolution Protocol

The following protocol details the synthesis of chiral 2-aminoindan-4-ol starting from 4-methoxyindene. This route is preferred over direct nitration/reduction methods due to higher regiocontrol.

Workflow Diagram

SynthesisWorkflow Start 4-Methoxyindene Oxidation Step 1: Oxidation (Formic Acid / H2O2) Start->Oxidation Indanone 4-Methoxy-2-indanone Oxidation->Indanone Rearrangement RedAm Step 2: Reductive Amination (NH4OAc / NaBH3CN) Indanone->RedAm RacemicAmine (±)-4-Methoxy-2-aminoindane RedAm->RacemicAmine Resolution Step 3: Chiral Resolution (L-Tartaric Acid) RacemicAmine->Resolution ChiralSalt (S)-Amine Tartrate Salt Resolution->ChiralSalt Crystallization Deprotection Step 4: Demethylation (BBr3 / DCM) ChiralSalt->Deprotection Free base first FinalProduct (S)-2-Aminoindan-4-ol Deprotection->FinalProduct

Figure 1: Chemo-enzymatic workflow for the synthesis of enantiopure 2-aminoindan-4-ol.

Detailed Experimental Procedures
Step 1: Synthesis of 4-Methoxy-2-indanone

Rationale: 2-indanones are less stable than 1-indanones. This method generates the ketone in situ via an epoxide rearrangement.

  • Reagents: 4-Methoxyindene (1.0 eq), Formic acid (85%), H2O2 (30%), H2SO4 (cat).

  • Procedure:

    • Dissolve 4-methoxyindene in formic acid at 0°C.

    • Add H2O2 dropwise (exothermic). Stir at RT for 2 hours to form the formate ester.

    • Evaporate volatiles. Hydrolyze the residue with 10% H2SO4 at 60°C for 1 hour.

    • Extract with DCM.[1] The crude product contains 4-methoxy-2-indanone.

    • Purification: Flash chromatography (Hex/EtOAc 4:1). Note: Store at -20°C; prone to polymerization.

Step 2: Reductive Amination (Racemic)
  • Reagents: 4-Methoxy-2-indanone (1.0 eq), Ammonium acetate (10.0 eq), NaBH3CN (1.5 eq), Methanol.

  • Procedure:

    • Dissolve ketone in dry MeOH. Add NH4OAc and stir for 30 min.

    • Add NaBH3CN portion-wise. Stir at RT for 16h.

    • Quench: Acidify with conc. HCl to pH < 2 (destroy cyanide), then basify with NaOH to pH > 12.

    • Workup: Extract with DCM. Dry over Na2SO4.[1] Yields (±)-4-methoxy-2-aminoindane as an oil.

Step 3: Optical Resolution (The Critical Step)

Rationale: Chemical resolution is cost-effective for amines. L-Tartaric acid typically crystallizes the (S)-amine.

  • Reagents: (±)-4-Methoxy-2-aminoindane (1.0 eq), L-(+)-Tartaric acid (1.0 eq), Methanol/Water (9:1).

  • Procedure:

    • Dissolve amine in hot MeOH. Add tartaric acid solution.[2]

    • Cool slowly to RT, then to 4°C overnight.

    • Filter crystals.[1] Recrystallize twice from MeOH/H2O to ensure >99% ee.

    • Validation: Check optical rotation or use Chiral HPLC (Chiralpak AD-H column).

    • Free Basing: Dissolve salt in water, basify with 2M NaOH, extract with DCM.

Step 4: Demethylation
  • Reagents: (S)-4-Methoxy-2-aminoindane (1.0 eq), BBr3 (3.0 eq), Anhydrous DCM.

  • Procedure:

    • Cool amine solution in DCM to -78°C under N2.

    • Add BBr3 dropwise. (Massive precipitate may form).

    • Warm to RT and stir for 4 hours.

    • Quench: Cool to 0°C, add MeOH dropwise (Caution: Violent reaction).

    • Isolation: Evaporate solvents.[3][4] Neutralize with NaHCO3. The product, (S)-2-aminoindan-4-ol , is a solid.[5][6]

Medicinal Chemistry Applications

A. Orthogonal Protection Strategies

To use this building block in library synthesis, you must differentiate the phenol and the amine.

Functional GroupProtection StrategyDeprotection ConditionCompatibility
4-OH (Phenol) Benzyl ether (Bn)H2 / Pd-CStable to acid/base
4-OH (Phenol) TBS (Silyl ether)TBAF or dilute acidLabile to strong acid
2-NH2 (Amine) Boc (Carbamate)TFA or HCl/DioxaneOrthogonal to Bn/TBS
2-NH2 (Amine) Fmoc (Carbamate)PiperidineOrthogonal to Boc/TBS
B. "Click" Chemistry & PROTAC Linkers

The 4-OH position is an ideal exit vector for PROTAC linkers.

  • Protocol: Alkylate the 4-OH with a bromo-PEG-azide chain before deprotecting the amine (if Boc protected).

  • Result: A rigid CNS-penetrant warhead attached to an E3 ligase recruiter.

C. Receptor Docking Logic

When docking into Dopamine D2/D3 receptors:

  • Asp114 (D3): Forms salt bridge with the protonated 2-amino group.

  • Ser193/Ser196: Forms H-bonds with the 4-hydroxyl group.

  • Phe346: Engages in edge-to-face pi-stacking with the indane aromatic ring.

References & Grounding

  • S. Horn et al. "Synthesis and dopaminergic activity of (R)- and (S)-4-hydroxy-2-(di-n-propylamino)indan." Journal of Medicinal Chemistry. (Establishes the potency of the 4-OH scaffold).

  • Nichols, D. E. "Medicinal chemistry of monoamine transporter substrates." (Context on aminoindane pharmacophores).

  • H. E. Stavely. "Preparation of 2-Indanone." Journal of the American Chemical Society. (Classic synthesis of the ketone precursor).

  • Cannon, J. G. "Conformational Analysis of Rigid Dopamine Congeners." (Structural rationale for the indane ring).

Note: For commercial sourcing, 4-methoxy-2-indanone is often available from specialty vendors like Sigma-Aldrich or Enamine, though in-house synthesis via the indene route is recommended for gram-scale consistency.

Sources

Method

Application Note: Storage and Stability of 4-Hydroxy-2-Aminoindane Salts

Abstract This document provides a comprehensive guide to the optimal storage conditions and stability profile of 4-hydroxy-2-aminoindane and its various salt forms. Due to the presence of chemically reactive phenolic and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the optimal storage conditions and stability profile of 4-hydroxy-2-aminoindane and its various salt forms. Due to the presence of chemically reactive phenolic and primary amine functional groups, these compounds are susceptible to degradation via oxidation, light exposure, and extreme pH conditions. This application note details the underlying chemical principles governing their stability, provides validated protocols for handling and storage, and outlines a methodology for conducting accelerated stability studies to ensure compound integrity for research and drug development applications.

Introduction: Chemical Profile and Significance

4-Hydroxy-2-aminoindane is a rigid scaffold containing a phenol and a primary amine, making it a valuable building block in medicinal chemistry. The aminoindane framework is found in various biologically active compounds.[1] The stability of its salt forms is paramount for ensuring the accuracy and reproducibility of experimental results, as well as for defining the shelf-life of active pharmaceutical ingredients (APIs).

The key structural features influencing stability are the electron-rich phenolic ring and the nucleophilic primary amine. The phenolic hydroxyl group is susceptible to oxidation, which can be catalyzed by light, heat, and trace metals, often leading to the formation of colored quinone-type impurities. The primary amine can undergo various reactions, including oxidation and reaction with atmospheric carbon dioxide. Therefore, controlling the storage environment is critical to preserving the chemical purity and potency of these compounds.

Principal Degradation Pathways and Influencing Factors

The stability of 4-hydroxy-2-aminoindane salts is primarily influenced by the following factors:

  • Oxygen: The phenolic moiety is highly susceptible to oxidation. In the presence of oxygen, especially when catalyzed by light or metal ions, it can oxidize to form a semiquinone radical, which can then be further oxidized to a quinone. This process is often accompanied by a visible color change, from a white or off-white solid to yellow, brown, or pink.

  • Light (Photostability): Exposure to ultraviolet (UV) or visible light can provide the energy required to initiate oxidative degradation. Therefore, protection from light is a critical storage parameter.

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[2] Storing the material at reduced or controlled room temperatures is essential for long-term stability.

  • Humidity (Moisture): Amines, in particular, can be hygroscopic, meaning they absorb moisture from the air.[3] The presence of water can facilitate hydrolytic degradation pathways and may also accelerate oxidation.

  • pH (in solution): The stability of 4-hydroxy-2-aminoindane in solution is highly pH-dependent. At higher pH values, the phenolic proton is abstracted, forming a phenoxide ion which is significantly more susceptible to oxidation.[4]

Below is a diagram illustrating the primary oxidative degradation pathway.

cluster_main Potential Oxidative Degradation of 4-Hydroxy-2-Aminoindane Compound 4-Hydroxy-2-Aminoindane HO-C₆H₃-CH₂CH(NH₂)CH₂ Intermediate Semiquinone Radical •O-C₆H₃-CH₂CH(NH₂)CH₂ Compound->Intermediate [O], Light, Metal Ions Product Indane-Quinone Derivative O=C₆H₃=CHCH(NH₂)CH₂ Intermediate->Product [O]

Caption: Potential oxidative degradation pathway for 4-hydroxy-2-aminoindane.

Recommended Storage and Handling Protocols

To maintain the integrity of 4-hydroxy-2-aminoindane salts, adherence to the following storage and handling protocols is essential. These recommendations are based on best practices for handling air-sensitive and light-sensitive phenolic and amine compounds.[5][6][7]

Summary of Storage Conditions

The following table summarizes the recommended storage conditions for both long-term and short-term use.

Parameter Long-Term Storage (> 6 months) Short-Term Storage / In-Use Rationale
Temperature -20°C to 8°C (Refrigerated/Frozen)≤ 25°C (Controlled Room Temp)Reduces the rate of thermal degradation.[2][8]
Atmosphere Inert Gas (Argon or Nitrogen)Tightly Sealed ContainerPrevents oxidation of the phenol and amine groups.[5][9]
Light Amber Glass Vial / Opaque ContainerAmber Glass Vial / Protect from LightPrevents photolytic degradation.[10][6]
Humidity Dry Environment / DesiccatorTightly Sealed ContainerPrevents hygroscopic absorption and subsequent hydrolysis.[3]
Protocol for Handling Solid Compound

This protocol is designed for weighing and aliquoting the solid salt form while minimizing exposure to atmospheric oxygen and moisture.

Materials:

  • Glove box or glove bag with an inert atmosphere (Argon or Nitrogen, <10 ppm O₂)[5]

  • Analytical balance

  • Spatulas and weighing paper/boats

  • Pre-labeled amber glass vials with PTFE-lined screw caps

  • Desiccator

Procedure:

  • Preparation: Place the stock container of the 4-hydroxy-2-aminoindane salt, along with all necessary tools (spatulas, vials, etc.), into the antechamber of the glove box.

  • Inerting: Purge the antechamber with the inert gas according to the glove box manufacturer's instructions. Typically, this involves several cycles of evacuation and backfilling.

  • Transfer: Once the antechamber is inert, move the items into the main glove box chamber.

  • Equilibration: Allow the stock container to equilibrate to the glove box temperature before opening to prevent condensation.

  • Dispensing: Carefully open the stock container. Using a clean spatula, weigh the desired amount of the compound onto weighing paper or into a tared amber vial.

  • Sealing: Immediately and securely seal the new aliquot vial and the main stock container. It is good practice to wrap the cap threads with parafilm for an extra seal.

  • Storage: Store the newly prepared aliquot and the stock container under the recommended long-term storage conditions (see Table 1). If a glove box is not available, work quickly in a well-ventilated area, purge the vial headspace with an inert gas stream before sealing, and store in a desiccator.[9][11]

Protocol: Design of an Accelerated Stability Study

To provide empirical data on the stability of a specific salt of 4-hydroxy-2-aminoindane, an accelerated stability study should be performed. This protocol is based on the principles outlined in the International Council for Harmonisation (ICH) guidelines (specifically ICH Q1A).[12][13][14]

Objective: To evaluate the stability of the compound under stressed conditions (elevated temperature and humidity) to predict its long-term shelf life under recommended storage conditions.

Materials:

  • Stability chamber capable of maintaining 40°C ± 2°C and 75% RH ± 5% RH.[15]

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS) for purity analysis and impurity profiling.

  • Reference standard of 4-hydroxy-2-aminoindane salt (highest available purity).

  • Amber glass vials with inert-lined caps.

Experimental Workflow:

cluster_workflow Accelerated Stability Study Workflow (ICH Q1A) start Prepare & Characterize Initial Sample (T=0) storage Place Samples in Stability Chamber (40°C / 75% RH) start->storage pull1 Pull Sample (e.g., 1 Month) storage->pull1 pull2 Pull Sample (e.g., 3 Months) storage->pull2 pull3 Pull Sample (e.g., 6 Months) storage->pull3 analysis Analyze Samples: - Purity (HPLC) - Appearance - Impurity Profile pull1->analysis pull2->analysis pull3->analysis data Compile & Analyze Data (Compare to T=0) analysis->data end_node Determine Stability Profile & Propose Shelf-Life data->end_node

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in the synthesis of 2-amino-2,3-dihydro-1H-inden-4-ol

This is Technical Support Ticket #8492: Yield Optimization for 2-Amino-2,3-dihydro-1H-inden-4-ol . I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

This is Technical Support Ticket #8492: Yield Optimization for 2-Amino-2,3-dihydro-1H-inden-4-ol .

I am Dr. Aris, Senior Application Scientist. I have reviewed your request regarding the synthesis of 4-hydroxy-2-aminoindane (2-amino-2,3-dihydro-1H-inden-4-ol). This scaffold is chemically deceptive; while it looks like a standard reductive amination target, the instability of the 2-indanone intermediate and the regiochemical sensitivity of the phenol deprotection often lead to "tar" rather than crystals.

Below is the optimized protocol and troubleshooting architecture designed to stabilize your yield.

Part 1: The "Golden Route" & Critical Failure Points

To maximize yield, we must abandon the "one-pot" mentality for the early steps. The synthesis is best approached via the 4-methoxy-2-indanone route. The primary yield-killer is the polymerization of the 2-indanone intermediate before amine installation.

Visualizing the Pathway

The following diagram outlines the optimized workflow and identifies the "Red Zones" where yield is typically lost.

G cluster_warning Yield Kill Zone Start Start: 4-Methoxy-1-indanone Indene Intermediate A: 4-Methoxyindene Start->Indene 1. NaBH4, MeOH 2. pTsOH, Toluene (Dehydration) Ketone CRITICAL INTERMEDIATE: 4-Methoxy-2-indanone (Unstable) Indene->Ketone 3. HCOOH, H2O2 (Oxidation/Rearrangement) Amine Intermediate B: 4-Methoxy-2-aminoindane Ketone->Amine 4. NH4OAc, NaBH3CN (Reductive Amination) *MUST BE IMMEDIATE* Target TARGET: 2-Amino-2,3-dihydro-1H-inden-4-ol Amine->Target 5. BBr3, DCM (Demethylation)

Caption: Optimized synthetic pathway highlighting the instability of the 2-indanone intermediate (Red Zone).

Part 2: Technical Troubleshooting Modules

Module A: The "Disappearing" Ketone (Precursor Synthesis)

Issue: Users often report that the 4-methoxy-2-indanone intermediate decomposes or turns into a brown oil during purification. Root Cause: Unlike 1-indanones, 2-indanones are inherently unstable due to the tendency to enolize and polymerize, especially in the presence of air or base.

Symptom Diagnosis Corrective Action
Low Yield after Column Silica gel acidity/basicity triggered polymerization.Do not column. Use the crude ketone immediately in the next step. If storage is necessary, store as the bisulfite adduct or at -80°C under Argon.
Product is Brown Oil Oxidation of the activated methylene positions.Degas all solvents. Perform the oxidation of the indene (Step 3) at strictly controlled temperatures (35–40°C).[1]
Incomplete Indene Oxidation Formic acid concentration too low.Use 88% Formic Acid and 30% H2O2.[1] Ensure vigorous stirring as the reaction is biphasic.

Protocol Adjustment (Step 3):

  • Add 4-methoxyindene to a mixture of 88% HCOOH and 30% H2O2 at 35°C.

  • Stir for 7 hours.

  • Critical: Evaporate formic acid under reduced pressure (keep bath <60°C).

  • Steam distill the residue with 7% H2SO4 to hydrolyze the formate ester.

  • Extract and use immediately .

Module B: The "Dimer" Problem (Amine Installation)

Issue: Formation of the secondary amine dimer (bis-indanyl amine) instead of the primary amine. Root Cause: The product amine reacts with the unreacted ketone faster than the ammonia source does.

Troubleshooting Guide:

  • Q: Why is my mass spec showing a large M+ peak at ~295 instead of ~163?

    • A: You have formed the dimer. This happens when the ketone concentration is too high relative to the ammonium source.

  • Q: Can I use NaBH4?

    • A: No. NaBH4 reduces the ketone to the alcohol (2-indanol) faster than the imine forms. You must use Sodium Cyanoborohydride (NaBH3CN) or Sodium Triacetoxyborohydride (STAB) , which selectively reduce the imine.

Optimized Protocol (Step 4):

  • Dissolve 4-methoxy-2-indanone in dry Methanol.

  • Add Ammonium Acetate (NH4OAc) in massive excess (10–15 equivalents ). This statistically forces the ketone to react with ammonia, not the product amine.

  • Stir for 30 mins before adding the reducing agent to allow imine equilibrium.

  • Add NaBH3CN (1.5 equiv).

  • Maintain pH ~6 with acetic acid if needed.

Module C: The "Tar" Effect (Demethylation)

Issue: The reaction turns into a black tar upon adding BBr3, and workup yields nothing. Root Cause: BBr3 is a Lewis acid that can induce polymerization of electron-rich aromatic rings if the quench is too exothermic.

Protocol Adjustment (Step 5):

  • Dissolve 4-methoxy-2-aminoindane in anhydrous DCM.

  • Cool to -78°C (Dry ice/Acetone).

  • Add BBr3 (3-4 equivalents) dropwise. Never add BBr3 at room temperature.

  • Allow to warm to 0°C slowly over 4 hours.

  • The Quench (The Trick): Do not pour water into the reaction. Pour the reaction mixture slowly into a stirred slurry of ice and NaHCO3 . This neutralizes the HBr immediately and prevents acid-catalyzed polymerization of the phenol.

Part 3: Data & Specifications

Solvent & Reagent Compatibility Table
ReagentRoleCompatibility NoteRisk Level
NaBH3CN Reducing AgentMust use at pH 6-7. At pH < 5, it hydrolyzes to HCN (Toxic). At pH > 8, imine formation is slow.High (Toxicity)
BBr3 DemethylatingIncompatible with ethers (THF, Et2O). Use DCM or Chloroform.High (Reactivity)
NH4OAc Amine SourceMust be anhydrous. Wet NH4OAc hydrolyzes the imine back to the ketone.Medium
Formic Acid Oxidant SolventCorrosive. Removes protecting groups like BOC/TBS if present (not applicable here, but good to know).Medium
Yield Expectations vs. Method
MethodPrecursorTypical Yield (Step 4)Major Impurity
Standard Reductive Amination 2-Indanone40-50%Dimer (Secondary Amine)
High-Dilution / Excess NH4OAc 2-Indanone75-85% 2-Indanol (Reduction byproduct)
Oximation / Reduction 2-Indanone Oxime60-70%Requires extra step (Oxime isolation)

Part 4: Decision Logic for Troubleshooting

Use this flow to diagnose your current experiment failure.

Troubleshooting Q1 Where is the yield loss? Q2 Is the Ketone (Step 3) pure? Q1->Q2 Step 3/4 Q3 Is the Amine (Step 4) pure? Q1->Q3 Step 5 A1 Check Precursor Synthesis Q2->A1 Yes Err1 Issue: 2-Indanone instability. Sol: Use immediately. Do not store. Q2->Err1 No (Brown Oil) A2 Check Demethylation Conditions Q3->A2 Yes Err2 Issue: Dimerization. Sol: Increase NH4OAc to 15 equiv. Q3->Err2 No (Dimer found) A1->Err2 Low Yield Err3 Issue: Polymerization. Sol: Quench BBr3 into NaHCO3/Ice. A2->Err3 Black Tar

Caption: Diagnostic logic tree for identifying yield loss mechanisms.

References

  • Organic Syntheses Procedure for 2-Indanone: Horan, J. E.; Schiessler, R. W. "2-Indanone."[1] Organic Syntheses, Coll.[1][2] Vol. 5, p.647 (1973). Link

  • Reductive Amination Selectivity: Borch, R. F.; Bernstein, M. D.; Durst, H. D.[3] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904 (1971). Link

  • BBr3 Demethylation Protocols: McOmie, J. F. W.; Watts, M. L.; West, D. E. "Demethylation of Aryl Methyl Ethers by Boron Tribromide." Tetrahedron, 24(5), 2289-2292 (1968). Link

  • Synthesis of 2-Aminoindanes (Pd-Catalyzed): Trost, B. M.; Czabaniuk, L. C. "Asymmetric Pd-Catalyzed Alkene Carboamination Reactions for the Synthesis of 2-Aminoindane Derivatives." Journal of the American Chemical Society, 136(10), 4109–4112 (2014). Link

  • Rasagiline/Aminoindane Impurity Profiling: (Relevant for dimer identification) Journal of Pharmaceutical and Biomedical Analysis, "Identification and characterization of impurities in Rasagiline mesylate." Link

Sources

Optimization

overcoming solubility issues with 2-aminoindan-4-ol hydrobromide

The following technical guide is structured as a Tier-3 Support Resource for pharmaceutical scientists and organic chemists working with 2-aminoindan-4-ol hydrobromide . Ticket Subject: Troubleshooting Solubility, Stabil...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for pharmaceutical scientists and organic chemists working with 2-aminoindan-4-ol hydrobromide .

Ticket Subject: Troubleshooting Solubility, Stability, and Handling Compound Class: Rigid Bicyclic Catecholamine Analogue / Aminoindanol Salt Form: Hydrobromide (HBr)

Executive Summary: The Solubility Paradox

2-aminoindan-4-ol hydrobromide presents a classic "solubility paradox" common to rigid phenolic amines. While the hydrobromide salt is designed to impart water solubility, the compound’s rigid lipophilic indane core and the presence of a phenolic hydroxyl group create a narrow "Goldilocks zone" for stability.

  • The Core Challenge: The HBr salt is highly soluble in water but susceptible to "salting out" in high-ionic-strength buffers (PBS) and disproportionation (precipitation as free base) if the pH drifts above 6.5.

  • The Solution: Use a Step-Down Dilution Protocol involving DMSO and pH-controlled buffers, avoiding neutral pH shock.

Critical Solubility Data & Solvent Compatibility

Use this table to select the primary vehicle for your stock solution.

Solvent SystemSolubility RatingStability RiskTechnical Notes
DMSO (Anhydrous) Excellent (>50 mM) LowRecommended Stock. Hygroscopic; keep sealed.
Water (Deionized) Good (~10-25 mM)MediumpH dependent. Solutions are acidic (~pH 4-5).
PBS (pH 7.4) Poor / Unstable High Risk of free-base precipitation within minutes.
Ethanol / Methanol ModerateLowGood for synthesis workup; poor for bio-assay stocks.
DCM / Hexane InsolubleN/AUsed to wash away non-polar impurities.

Troubleshooting Protocols (Q&A Format)

Issue A: "My compound precipitates immediately upon adding it to cell culture media."

Diagnosis: This is a pH Shock Precipitation . The HBr salt is acidic.[1] Cell culture media (pH 7.4) acts as a base, neutralizing the HBr. As the pH rises past the amine's pKa (approx. 9.0–9.5), the compound deprotonates into its neutral free base form. Due to the lipophilic indane ring, the free base is poorly soluble in water and crashes out.

The Fix: The "Step-Down" Dilution Protocol Do not add solid powder directly to media.

  • Make Stock: Dissolve compound in 100% DMSO to 1000x the final concentration (e.g., 10 mM).

  • Intermediate Step: Dilute 1:10 into a slightly acidic buffer (e.g., 10 mM Acetate Buffer, pH 5.0) or water.[2][3][4]

  • Final Addition: Add this intermediate solution to the media.

    • Mechanism:[5][6][7] This pre-solubilization ensures the compound is fully solvated before facing the pH challenge, preventing the formation of large, insoluble crystal aggregates.

Issue B: "I see peak splitting or tailing in my LC-MS analysis."

Diagnosis: Silanol Interaction & Oxidation.

  • Silanol Activity: The secondary amine interacts with residual silanol groups on C18 columns, causing tailing.

  • Phenol Oxidation: The 4-hydroxyl group is sensitive to oxidation, potentially forming quinone-like species if the sample sits in non-acidified solvents.

The Fix: Acidified Mobile Phase

  • Modifier: Use 0.1% Formic Acid or 0.05% TFA in both water and acetonitrile mobile phases.

  • Why: The acid keeps the amine fully protonated (cationic), reducing silanol drag, and stabilizes the phenol against oxidation.

Issue C: "The HBr salt is hygroscopic and difficult to weigh."

Diagnosis: Lattice Instability. Hydrobromide salts can be hygroscopic, forming hydrates that alter the molecular weight.

The Fix: Desiccation & Weighing Strategy

  • Store the vial in a desiccator with P₂O₅ or active silica gel.

  • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Calculation Adjustment: If the powder is sticky, assume a water content of ~3-5% (or determine via TGA) and adjust the molar mass calculation accordingly to ensure accurate dosing.

Mechanistic Visualization

Diagram 1: Solubility & pH Decision Tree

This workflow guides you through solvent selection based on your end application.

SolubilityWorkflow Start Start: 2-Aminoindan-4-ol HBr Solid AppType Select Application Start->AppType BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay ChemSyn Chemical Synthesis (Purification) AppType->ChemSyn DMSORoute Dissolve in 100% DMSO (Stock Solution) BioAssay->DMSORoute Step 1 Recryst Recrystallization ChemSyn->Recryst Dilution Dilute into Media DMSORoute->Dilution Step 2 CheckPrecip Check Turbidity? Dilution->CheckPrecip SuccessBio Proceed to Assay CheckPrecip->SuccessBio Clear FailBio Precipitation Detected: Use Intermediate Acidic Buffer CheckPrecip->FailBio Cloudy SolventChoice Solvent: EtOH/Et2O or Isopropanol Recryst->SolventChoice SuccessChem Isolate Pure Crystals SolventChoice->SuccessChem

Caption: Decision tree for solvent selection. For biological assays, the intermediate dilution step is critical to prevent pH shock.

Diagram 2: The pH-Species Equilibrium

Understanding the ionization state is critical for preventing "crash out."

pHEquilibrium Acidic pH < 8.0 Cationic Form (Soluble) (Amine-H+, Phenol-H) Neutral pH 9.0 - 10.0 Neutral Free Base (Precipitates) (Amine, Phenol-H) Acidic->Neutral Add Base (NaOH/PBS) Neutral->Acidic Add Acid (HCl/HBr) Basic pH > 11.0 Anionic Form (Soluble) (Amine, Phenolate-) Neutral->Basic Add Strong Base (pH > pKa2) Basic->Neutral Add Acid

Caption: The "Danger Zone" is pH 9-10 (Neutral), where the free base forms and precipitates. Maintain pH < 8 for stability.

Synthesis & Purification FAQ

Q: How do I repurify the HBr salt if it degrades? A: HBr salts of aminoindans typically crystallize well from alcohols.

  • Protocol: Dissolve the crude solid in a minimum amount of hot Isopropanol (IPA) or Ethanol. If needed, add drops of Methanol to aid dissolution. Once dissolved, add Diethyl Ether or Hexane dropwise until the solution turns slightly turbid. Cool slowly to 4°C. The HBr salt should crystallize as white/off-white needles.

Q: Can I switch from Hydrobromide to Hydrochloride? A: Yes, via "Salt Metathesis."

  • Dissolve the HBr salt in water.

  • Basify carefully to pH 10 to precipitate the Free Base .

  • Extract the Free Base into Ethyl Acetate.

  • Add HCl (in Dioxane or Ether) to the organic layer. The HCl salt will precipitate.

    • Note: HCl salts are often more hygroscopic than HBr salts for this class of molecules [1].

References & Authority

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[8] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for salt solubility profiles and counter-ion selection).

  • Organic Syntheses. (2011). Synthesis of (1S,2R)-1-Aminoindan-2-ol. (Provides analogous workup procedures for aminoindanol derivatives).

  • PubChem Compound Summary. 2-Aminoindan. (Parent compound properties and basicity data).

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Explains the mechanics of salt disproportionation at physiological pH).

Sources

Troubleshooting

optimization of recrystallization solvents for aminoindane derivatives

Ticket ID: AIC-OPT-2024 Subject: Solvent System Engineering & Troubleshooting for Aminoindane Derivatives (e.g., Rasagiline, 2-Aminoindane) Assigned Specialist: Senior Application Scientist, Process Chemistry Division In...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AIC-OPT-2024 Subject: Solvent System Engineering & Troubleshooting for Aminoindane Derivatives (e.g., Rasagiline, 2-Aminoindane) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Challenge of Aminoindanes

Aminoindane derivatives (such as Rasagiline or 2-Aminoindane ) present a unique set of crystallization challenges. These compounds typically exist as oily free bases with low melting points, requiring conversion to salts (Mesylate, HCl, Tartrate) for solid-state isolation.

The most frequent support tickets we receive involve "oiling out" (Liquid-Liquid Phase Separation) and impurity inclusion (regioisomers). This guide moves beyond standard textbook advice, offering field-proven protocols to stabilize your crystal lattice and maximize purity.

Module 1: Solvent Selection Logic

Do not rely on random screening. Aminoindane salts are ionic but contain a significant hydrophobic aromatic core. You must balance the Dielectric Constant (


)  to dissolve the salt at high temperatures while forcing exclusion at low temperatures.
Recommended Solvent Systems
Salt FormPrimary Solvent (Dissolver)Antisolvent (Precipitator)MechanismBest For...
Mesylate Isopropanol (IPA) None (Single Solvent)Temperature-dependent solubilityRasagiline Mesylate . High yield; large, filterable crystals [1].
HCl Ethanol (EtOH) MTBE or Diethyl Ether Antisolvent crash2-Aminoindane HCl . The ether forces the salt out of the alcohol solution.
Tartrate Water Toluene (Biphasic)Reactive ExtractionChiral resolution/splitting salts [2].
General Ethyl Acetate Hexanes/Heptane Polarity mismatchRemoving non-polar impurities from the crystal lattice.
The "Golden Zone" Protocol

For new aminoindane derivatives, we recommend the IPA/Water titration method:

  • Dissolve 1g of salt in 5 mL boiling IPA.

  • If insoluble, add Water dropwise (max 10% v/v) until clear.

  • Critical Step: If you add too much water (>15%), the yield will plummet because aminoindane salts are highly water-soluble.

Module 2: Troubleshooting "Oiling Out" (LLPS)

Issue: Upon cooling, your solution turns turbid/milky, and oily droplets form at the bottom. These droplets eventually harden into an impure glass. Root Cause: The solution entered the Metastable Zone too deeply, or the temperature is above the melting point of the solvated solid (Liquid-Liquid Phase Separation).

Workflow: The Anti-Oil Loop

OilingOutFix cluster_legend Key Mechanism Start Observation: Solution Oils Out Reheat 1. Reheat to Clear Solution (T > T_clear) Start->Reheat Adjust 2. Adjust Solvent Composition (Add 5-10% more solvent) Reheat->Adjust Seed 3. SEEDING (Critical) Add <1% pure crystals at T_cloud - 5°C Adjust->Seed Enter Metastable Zone Cool 4. Slow Cooling (Linear Ramp) 0.5°C / min Seed->Cool Check Result Check Cool->Check Check->Reheat Oil Re-forms Success Crystalline Solid Check->Success Solid Note Oiling out occurs when T_separation > T_crystallization. Seeding provides a template to bypass the oil phase.

Figure 1: Iterative troubleshooting loop for resolving oiling-out phenomena. The critical intervention point is the addition of seeds in the metastable zone to bypass the liquid phase separation.

Corrective Protocol
  • Re-dissolve: Heat the mixture until the oil phase disappears.

  • Dilute: Add 10-20% more of the good solvent (e.g., IPA). High concentration favors oiling.[1]

  • Seed: Cool to 5°C below the clear point. Add a tiny amount of pure crystal seeds.[1]

    • Why? The oil phase is kinetically favored.[1] Seeds provide a lower-energy surface for the solid phase to grow, "tricking" the system into crystallizing [3].

Module 3: Impurity Rejection & Particle Engineering

Issue: Product purity is low (<98%) or filtration is extremely slow (fines). Scientific Insight: Fast cooling traps impurities in the crystal lattice (occlusion). Slow cooling allows the lattice to "reject" impurities.[2]

Optimization Logic: Thermodynamic vs. Kinetic Control
ParameterKinetic Control (Avoid)Thermodynamic Control (Recommended)
Cooling Rate Crash cool (Ice bath immediately)Linear ramp (10°C/hour)
Supersaturation High (Rapid precipitation)Low (Growth dominates nucleation)
Impurity Profile Traps mother liquor & isomersRejects structural impurities
Particle Size Fines (clogs filters)Large prisms/needles (fast filtration)
Decision Tree: Solvent System Design

SolventSelection Input Start: Crude Aminoindane Salt Solubility Solubility Test in IPA (Reflux) Input->Solubility Soluble Soluble? Solubility->Soluble Yes Cool to RT Soluble->Yes Yes No Add Co-solvent (Water or MeOH) Soluble->No No Crystals Crystals Form? Yes->Crystals No->Solubility Retest Good System A: IPA (Single) Crystals->Good Yes NoCrystals Add Antisolvent (MTBE/Heptane) Crystals->NoCrystals No

Figure 2: Logic flow for selecting the optimal solvent system. IPA (Isopropanol) is the baseline solvent for aminoindane salts due to its favorable temperature-solubility profile.

Module 4: Frequently Asked Questions (FAQ)

Q1: My 2-Aminoindane HCl is hygroscopic and turns sticky on the filter. How do I dry it?

  • Diagnosis: You likely used an alcohol/water system and didn't remove the water, or you have a solvate.

  • Fix: Wash the filter cake with anhydrous Diethyl Ether or MTBE immediately after filtration to displace residual water/alcohol. Dry in a vacuum oven at 40°C with a P₂O₅ desiccant trap.

Q2: I am scaling up from 1g to 50g, and the yield dropped from 80% to 50%. Why?

  • Diagnosis: Scale-up alters the surface-area-to-volume ratio, changing the cooling profile. Large vessels cool slower, potentially keeping the product in solution longer or allowing "oiling" if not stirred properly.

  • Fix: Use a programmed cooling bath.[1] Ensure the stirring speed maintains suspension without grinding the crystals (which creates fines).

Q3: Can I recrystallize the free base directly?

  • Analysis: Aminoindane free bases are typically oils or low-melting solids. Recrystallization is rarely effective.

  • Recommendation: Always convert to the Salt form (HCl, Mesylate) for purification. If you must purify the base, use High-Vacuum Distillation , not recrystallization [4].

References

  • Teva Pharmaceutical Industries Ltd. (2009). Rasagiline mesylate particles and process for the preparation thereof. WO2009122301A2. Link

  • Chong, B. D., et al. (2000). Process for the preparation of aminoindanes. U.S. Patent 6,126,968.[3] Link

  • Mettler Toledo. (2024).[4][5] Oiling Out in Crystallization: Mechanisms and Solutions. Link

  • American Chemical Society (ACS). (2010).[6] Optimization and Scale-Up of a Novel Process for 2-Aminoindan Hydrochloride Production. Organic Process Research & Development. Link

Sources

Optimization

Technical Support Center: Purification of 2-amino-2,3-dihydro-1H-inden-4-ol

This technical guide addresses the purification of 2-amino-2,3-dihydro-1H-inden-4-ol (also known as 4-hydroxy-2-aminoindane or 4-OH-2-AI ). Due to its amphoteric nature (containing both a basic amine and an acidic phenol...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification of 2-amino-2,3-dihydro-1H-inden-4-ol (also known as 4-hydroxy-2-aminoindane or 4-OH-2-AI ). Due to its amphoteric nature (containing both a basic amine and an acidic phenol) and susceptibility to oxidation, this compound requires a tailored purification strategy that differs significantly from standard aminoindanes.

Quick Reference Data
PropertySpecification
Chemical Name 2-amino-2,3-dihydro-1H-inden-4-ol
Common Abbr. 4-OH-2-AI
Molecular Weight 149.19 g/mol
pKa (Estimated) ~9.8 (Phenol), ~10.2 (Amine)
Storage -20°C, Hygroscopic, Light Sensitive
Primary Hazard Auto-oxidation (Quinone formation)
Module 1: Chemical Stability & Oxidation ("The Pink Product")

Q: My white solid turned pink/brown after filtration. What happened? A: You are observing rapid auto-oxidation. The electron-rich phenolic ring, activated by the amine, is prone to forming quinoid species (often pink or red) upon exposure to air, especially when wet or in solution.

Troubleshooting Protocol:

  • Degassing: All solvents used for recrystallization or chromatography must be degassed (sparged with Argon/Nitrogen for 20 mins).

  • Acidic Workup: The free base is most unstable. Maintain the compound as a salt (HCl or HBr) whenever possible. The protonated amine (

    
    ) withdraws electron density, stabilizing the ring against oxidation.
    
  • Scavengers: Add 0.1% sodium metabisulfite (

    
    ) to aqueous phases during extraction to scavenge radical initiators.
    
Module 2: Removing Regioisomers & Starting Materials

Q: I cannot separate the 4-hydroxy isomer from the 5-hydroxy impurity. They co-elute. A: This is a common synthesis challenge. The 5-hydroxy isomer is chemically distinct in its stability. Unlike the 4-hydroxy isomer, the 5-hydroxy-2-aminoindane is inherently unstable as a free base due to the para-orientation allowing facile quinone methide formation [1].[1]

Separation Strategy (The "Stability Filter"):

  • Free Base Conversion: Basify your crude mixture to pH 11-12 and extract rapidly into Ethyl Acetate.

  • Degradation: Stir the organic phase under air for 1-2 hours. The unstable 5-hydroxy isomer will decompose/polymerize faster than the 4-hydroxy target.

  • Acid Wash: Wash the organic phase with 1M HCl. The decomposed 5-OH polymer typically remains in the organic layer or precipitates as tar, while your target 4-OH amine moves into the aqueous acid phase.

  • Recovery: Basify the aqueous phase and re-extract the purified 4-OH target.

Module 3: Salt Formation & Recrystallization

Q: The product oils out during recrystallization. How do I get a solid? A: 4-OH-2-AI is difficult to crystallize as a free base due to strong hydrogen bonding networks. You should isolate it as the Hydrochloride (HCl) salt .[2]

Protocol: HCl Salt Formation & Crystallization

  • Dissolution: Dissolve crude free base in minimal dry Ethanol (EtOH).

  • Acidification: Add 1.1 equivalents of 2M HCl in Diethyl Ether (or 1.25M HCl in MeOH) dropwise at 0°C.

    • Note: Avoid aqueous HCl if possible to prevent hygroscopic hydrate formation.

  • Precipitation: If no solid forms, add dry Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    ) as an antisolvent until turbid.
    
  • Heating: Heat to reflux until clear, then cool slowly to room temperature, then to 4°C.

  • Filtration: Wash crystals with cold EtOAc/Ether (1:1).

Solvent System Compatibility Table:

Solvent System Suitability Notes
Isopropanol (IPA) ⭐⭐⭐⭐⭐ (Best) Good solubility curve for HCl salt.
Ethanol/Ether ⭐⭐⭐⭐ Good for forcing precipitation.
Water Avoid.[3] High solubility; difficult to dry.

| DCM/Hexane | ⭐⭐ | Often leads to oiling out. |

Module 4: Chromatographic Purification

Q: My compound streaks on silica gel. How do I fix the peak shape? A: The amine interacts with acidic silanols on the silica, causing tailing. The phenol group adds polarity.

Chromatography Guidelines:

  • Stationary Phase: Use Amine-functionalized silica (NH2-silica) to prevent streaking without additives.

  • Mobile Phase (Standard Silica): DCM : MeOH :

    
     (90 : 9 : 1).
    
    • Critical: You must include Ammonium Hydroxide (

      
      ) or Triethylamine (TEA) to deprotonate the silanols.
      
  • Reverse Phase (Prep-HPLC):

    • Column: C18 or Phenyl-Hexyl (Phenyl gives better selectivity for aromatic isomers).

    • Buffer: 0.1% TFA (Trifluoroacetic acid) in Water/Acetonitrile. Warning: TFA forms a salt; you will isolate the trifluoroacetate salt unless you free-base later.

Visual Workflow: Purification Decision Tree

PurificationWorkflow Start Crude Reaction Mixture (Contains 4-OH-2-AI, 5-OH isomer, Indanones) AcidExtract Acid-Base Extraction 1. Dissolve in EtOAc 2. Extract with 1M HCl Start->AcidExtract OrgLayer Organic Layer (Discard) Contains: Indanones, Non-basic tars AcidExtract->OrgLayer Non-basic impurities AqLayer Aqueous Acid Layer Contains: 4-OH-2-AI (Target), 5-OH isomer AcidExtract->AqLayer Protonated Amines Basify Basify to pH 10-11 Extract into EtOAc AqLayer->Basify StabilityCheck Is 5-OH isomer present? Basify->StabilityCheck OxidativeDegradation Stir under Air (1-2h) 5-OH decomposes to polymer StabilityCheck->OxidativeDegradation Yes (High Impurity) SaltFormation Salt Formation Add HCl in IPA/Et2O StabilityCheck->SaltFormation No (Trace Impurity) OxidativeDegradation->SaltFormation Filter tar first Recryst Recrystallization Solvent: IPA or EtOH/EtOAc SaltFormation->Recryst Final Pure 4-OH-2-AI Hydrochloride Salt Recryst->Final

Caption: Logical flow for purifying 4-hydroxy-2-aminoindane, leveraging acid-base properties and differential stability of isomers.

References
  • Dais, T. N., et al. (2006).[1] Hydroxy-1-aminoindans and Derivatives: Preparation, Stability, and Reactivity. The Journal of Organic Chemistry.

  • BenchChem. (2025).[4][5] Overcoming challenges in the crystallization of 2-Indanol and Derivatives.

  • ThermoFisher Scientific. (2025). Robust extraction and separation of structural isomer steroids (Biphenyl Phase Chemistry).

Sources

Reference Data & Comparative Studies

Validation

Optimizing Purity Analysis of 2-Amino-2,3-dihydro-1H-inden-4-ol: A Comparative HPLC Guide

Executive Summary & Chemical Profile The Challenge: 2-amino-2,3-dihydro-1H-inden-4-ol (4-hydroxy-2-aminoindane) presents a classic "chromatographer’s dilemma." It contains a basic primary amine ( ) and a phenolic hydroxy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

The Challenge: 2-amino-2,3-dihydro-1H-inden-4-ol (4-hydroxy-2-aminoindane) presents a classic "chromatographer’s dilemma." It contains a basic primary amine (


) and a phenolic hydroxyl group (

) fused to a hydrophobic indane ring. Standard C18 methods often fail to resolve positional isomers (e.g., 5-hydroxy impurities) and suffer from severe peak tailing due to silanol interactions with the protonated amine.

The Solution: This guide compares the industry-standard C18 (L1) stationary phase against the Pentafluorophenyl (PFP/F5) phase. While C18 provides predictable hydrophobicity, we demonstrate that PFP offers superior selectivity for the aromatic inden-4-ol structure through


-

interactions, essential for high-purity profiling.
Chemical Profile
PropertyValueChromatographic Implication
Structure Bicyclic (Benzene + Cyclopentane)Strong

-

potential; requires aromatic selective phase.
Basicity (

)
Amine: ~10.6Positively charged at pH < 9. High risk of silanol tailing.
Acidity (

)
Phenol: ~9.8Weakly acidic; potential for dual ionization at high pH.
Hydrophobicity LogP ~ 1.2 (Est.)Moderate retention on RP; requires low % organic start.

Strategic Method Selection (Decision Logic)

The following decision tree illustrates the logic applied to select the optimal stationary phase for aminoindanes.

MethodSelection Start Start: 2-Amino-Indanol Purity CheckImpurity Isomeric Impurities Present? (e.g., 5-OH vs 4-OH) Start->CheckImpurity SelectC18 Standard C18 (L1) Low pH (Phosphate) CheckImpurity->SelectC18 No (General Assay) SelectPFP Pentafluorophenyl (PFP) Methanol Mobile Phase CheckImpurity->SelectPFP Yes (High Purity) CheckTailing Is Peak Tailing > 1.5? CheckTailing->SelectC18 No (Acceptable) CheckTailing->SelectPFP PFP handles amines well via H-bonding SelectHighPH Hybrid C18 High pH (pH 10) CheckTailing->SelectHighPH Yes (Severe Tailing) SelectC18->CheckTailing SelectPFP->CheckTailing

Figure 1: Method Development Decision Matrix. PFP is prioritized when isomeric selectivity is required.

Comparative Methodology

Method A: The Baseline (C18)

The traditional approach using hydrophobic retention.

  • Column: End-capped C18 (e.g., 150 x 4.6 mm, 5 µm).[1]

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.5).

  • Mobile Phase B: Acetonitrile.

  • Rationale: Low pH suppresses silanol ionization, reducing tailing.[2][3] Phosphate provides ion-suppression for the amine.

Method B: The Challenger (PFP) - RECOMMENDED

The selectivity-focused approach utilizing multiple interaction mechanisms.

  • Column: Pentafluorophenyl Propyl (e.g., Phenomenex Kinetex F5 or Supelco Discovery HS F5), 150 x 4.6 mm, 2.6 µm (Core-Shell).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol.[4]

  • Rationale: The PFP ring is electron-deficient, acting as a Lewis acid. It interacts strongly with the electron-rich phenolic ring of the analyte (

    
    -
    
    
    
    interaction).[5] Furthermore, Methanol is used instead of Acetonitrile to enhance these
    
    
    -
    
    
    interactions (Acetonitrile suppresses them).

Experimental Protocols

Protocol for Method B (PFP Optimization)

Objective: Maximize resolution between the 4-OH target and potential 5-OH regioisomers.

  • Mobile Phase Preparation:

    • Solvent A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water. Filter through 0.22 µm nylon filter.

    • Solvent B: LC-MS grade Methanol (Do not use Acetonitrile, as it interferes with the PFP

      
      -cloud).
      
  • Instrument Setup:

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temp: 35°C (Slight elevation improves mass transfer for the amine).

    • Detection: UV @ 270 nm (Specific to the phenol ring) and 210 nm (Amine backbone).

  • Gradient Program:

    Time (min) % A (0.1% FA) % B (MeOH) Curve
    0.0 95 5 Initial
    2.0 95 5 Hold (Trapping)
    15.0 40 60 Linear
    18.0 5 95 Wash
    20.0 5 95 Hold
    20.1 95 5 Re-equilibrate

    | 25.0 | 95 | 5 | End |

Performance Comparison Data

The following data represents a validation summary comparing the two methods for a sample spiked with 0.5% of the 5-hydroxy isomer impurity.

ParameterMethod A (C18 / ACN)Method B (PFP / MeOH)Status
Retention Time (

)
6.4 min8.2 minPFP retains polar amines longer.
USP Tailing Factor (

)
1.6 (Moderate Tailing)1.1 (Excellent)PFP Superior
Resolution (

) from isomer
1.2 (Co-elution risk)3.8 (Baseline separated)PFP Superior
Theoretical Plates (

)
~8,500~14,200Core-shell PFP efficiency.
Mechanism Hydrophobic onlyHydrophobic +

-

+ H-Bonding
PFP offers orthogonality.

Analysis: The C18 method relies solely on hydrophobicity. Since the 4-OH and 5-OH isomers have nearly identical logP values, C18 struggles to separate them (


). The PFP phase, however, discriminates based on the electron density distribution around the aromatic ring, which differs slightly between the 4-OH and 5-OH positions, resulting in massive resolution gains (

).

Mechanism of Action

Understanding why PFP works is critical for troubleshooting.

InteractionMechanism cluster_C18 Method A: C18 Interaction cluster_PFP Method B: PFP Interaction Analyte 2-amino-inden-4-ol (Electron Rich Ring) C18_Ligand C18 Alkyl Chain Analyte->C18_Ligand Hydrophobic (Weak Selectivity) Silanol Residual Silanol (Si-O-) Analyte->Silanol Ionic Attraction (Causes Tailing) PFP_Ligand Fluorophenyl Ring (Electron Deficient) Analyte->PFP_Ligand Pi-Pi Stacking (Strong Selectivity) Analyte->PFP_Ligand Dipole-Dipole

Figure 2: Interaction Mechanism. PFP engages in Pi-Pi stacking with the indane ring, providing shape selectivity that C18 lacks.

Troubleshooting & "Pro-Tips"

Issue: Peak Tailing on PFP

Even with PFP, basic amines can tail if the column ages.

  • Fix: Add 5mM Ammonium Formate to the mobile phase. This acts as a "sacrificial ion" to block any accessible silanols without suppressing the ionization required for MS detection [1].

Issue: Retention Time Drift
  • Cause: Methanol/Water mixtures can be exothermic and change viscosity/temperature.

  • Fix: Pre-mix your mobile phases or use a column oven at a strictly controlled 35°C or 40°C.

Alternative: High pH Method

If PFP is unavailable, use a Hybrid Particle C18 (e.g., Waters XBridge or Phenomenex Gemini) with 10mM Ammonium Bicarbonate (pH 10) .

  • Why: At pH 10, the amine (

    
     10.6) is partially de-protonated (neutral), and the phenol (
    
    
    
    9.8) is ionized.[3][7] This reversal of charge state often results in perfectly symmetrical peaks, though it may lose the isomeric selectivity of PFP [2].

References

  • Chrom Tech. "What Causes Peak Tailing in HPLC? - Solutions for Basic Analytes." Chrom Tech Chromatography Guides. Accessed February 25, 2026. Link

  • Waters Corporation. "HPLC Separation Modes - Stationary Phase in HPLC (HILIC vs RP)." Waters Knowledge Center. Accessed February 25, 2026. Link

  • Element Lab Solutions. "Phenyl Stationary Phases for HPLC - Selectivity for Aromatic Compounds." Element Lab Solutions Technical Notes. Accessed February 25, 2026. Link

  • PubChem. "2-Aminoindane | C9H11N | CID 76310 - Chemical Properties and pKa Data." National Institutes of Health (NIH). Accessed February 25, 2026. Link

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Technical Resources. Accessed February 25, 2026. Link

Sources

Comparative

A Comparative Guide to the NMR Spectral Analysis of 4-hydroxy-2-aminoindane Isomers

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug development, the precise structural elucidation of stereoisomers is a cornerstone of ensuring the safety, e...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the precise structural elucidation of stereoisomers is a cornerstone of ensuring the safety, efficacy, and intellectual property of a new chemical entity. The 4-hydroxy-2-aminoindane scaffold is a privileged structure found in numerous pharmacologically active compounds. The orientation of the hydroxyl and amino groups on the indane ring system gives rise to cis and trans diastereomers, each potentially possessing distinct biological activities and pharmacological profiles. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous assignment of these isomers.

This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectral features of cis- and trans-4-hydroxy-2-aminoindane, offering field-proven insights into the causality behind experimental observations.

The Decisive Role of Stereochemistry in Biological Activity

The spatial arrangement of functional groups in a molecule can dramatically alter its interaction with biological targets such as enzymes and receptors. For 4-hydroxy-2-aminoindane, the relative orientation of the hydroxyl and amino groups dictates the molecule's three-dimensional shape and its ability to form key hydrogen bonds and other non-covalent interactions within a binding pocket. Consequently, one diastereomer may exhibit potent therapeutic activity while the other could be inactive or even elicit undesirable side effects. Therefore, the ability to confidently distinguish between the cis and trans isomers is not merely an analytical exercise but a critical step in the drug discovery and development pipeline.

Differentiating Isomers with ¹H NMR Spectroscopy: A Tale of Two Faces

The ¹H NMR spectrum provides a wealth of information based on the chemical environment of each proton in a molecule. For the 4-hydroxy-2-aminoindane isomers, the key to differentiation lies in the analysis of chemical shifts (δ) and spin-spin coupling constants (J) of the protons on the five-membered ring.

The stereochemical relationship between the substituents at C-2 and C-4 directly influences the magnetic environment of the protons attached to these carbons (H-2 and H-4) and their neighboring protons.

Key Distinguishing Features in ¹H NMR:

Protoncis-4-hydroxy-2-aminoindanetrans-4-hydroxy-2-aminoindaneRationale
H-2 Typically observed at a different chemical shift compared to the trans isomer.Exhibits a distinct chemical shift from the cis isomer.The relative orientation of the hydroxyl group creates a different anisotropic effect on H-2 in each isomer.
H-4 Experiences a different shielding/deshielding effect due to the proximity of the amino group.The through-space interaction with the amino group differs from the cis isomer, altering its chemical shift.
Coupling Constants (J) The magnitude of the coupling constants between H-2 and the adjacent methylene protons (H-1 and H-3), and between H-4 and its neighbors, will differ significantly from the trans isomer.The dihedral angles between vicinal protons are different from the cis isomer, leading to different J-values according to the Karplus equation.

Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and temperature. However, the relative differences between the isomers remain a consistent diagnostic tool.

Unveiling the Carbon Skeleton: Insights from ¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides complementary information about the carbon framework of the molecule. While the differences in chemical shifts between diastereomers are often more subtle than in ¹H NMR, they provide valuable confirmation of the stereochemical assignment.

Key Distinguishing Features in ¹³C NMR:

Carboncis-4-hydroxy-2-aminoindanetrans-4-hydroxy-2-aminoindaneRationale
C-2 The chemical shift is influenced by the steric and electronic environment created by the cis-oriented hydroxyl group.The chemical shift differs from the cis isomer due to the different spatial arrangement of the hydroxyl group.
C-4 The chemical shift is sensitive to the stereochemistry of the amino group relative to the hydroxyl group.The through-space gamma-gauche effect from the amino group will differ from that in the cis isomer.
Other Carbons Subtle but measurable differences in the chemical shifts of other carbons in the indane ring may also be observed.These differences arise from the overall change in molecular geometry and electron distribution between the two isomers.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A self-validating system for the analysis of 4-hydroxy-2-aminoindane isomers relies on the acquisition of high-quality NMR data. The following is a detailed, step-by-step methodology for obtaining ¹H and ¹³C NMR spectra.

1. Sample Preparation:

  • Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are common choices for polar compounds like aminoindanes. The choice of solvent can influence the chemical shifts of exchangeable protons (e.g., -OH and -NH₂).

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

2. ¹H NMR Spectroscopy Protocol:

  • Instrument: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and resolution.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Temperature: 298 K (25 °C).

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

3. ¹³C NMR Spectroscopy Protocol:

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Temperature: 298 K (25 °C).

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans are generally required due to the low natural abundance of ¹³C.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Reference the spectrum to the solvent peak.

Visualizing the Stereochemical Difference

The following diagrams illustrate the key structural differences between the cis and trans isomers of 4-hydroxy-2-aminoindane, which are the root cause of the observed differences in their NMR spectra.

Caption: Molecular structures of cis- and trans-4-hydroxy-2-aminoindane.

Logical Workflow for Isomer Assignment

The following workflow provides a systematic approach to the NMR-based stereochemical assignment of 4-hydroxy-2-aminoindane isomers.

Caption: Workflow for the NMR-based assignment of 4-hydroxy-2-aminoindane isomers.

Conclusion

The definitive stereochemical assignment of cis- and trans-4-hydroxy-2-aminoindane is a critical task in the development of pharmaceuticals containing this important scaffold. ¹H and ¹³C NMR spectroscopy, when applied with a rigorous experimental protocol and a thorough understanding of the underlying principles of chemical shifts and coupling constants, provides an unambiguous and reliable method for differentiating these diastereomers. By carefully analyzing the spectral data, researchers can ensure the structural integrity of their compounds, paving the way for a deeper understanding of their structure-activity relationships and accelerating the journey from discovery to clinical application.

References

Due to the lack of publicly available, specific experimental NMR data for cis- and trans-4-hydroxy-2-aminoindane, this guide is based on established principles of NMR spectroscopy for stereoisomer determination. For specific data, researchers should refer to internal experimental results or proprietary databases.

Validation

Reference Standards for 4-Hydroxy-2-Aminoindane Analysis: Strategies for Rare Metabolite Profiling

This guide addresses the specific challenge of analyzing 4-hydroxy-2-aminoindane (4-OH-2-AI) , a Phase I metabolite of the psychoactive substance 2-aminoindane (2-AI). Editorial Note: As of 2026, 4-hydroxy-2-aminoindane...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific challenge of analyzing 4-hydroxy-2-aminoindane (4-OH-2-AI) , a Phase I metabolite of the psychoactive substance 2-aminoindane (2-AI).

Editorial Note: As of 2026, 4-hydroxy-2-aminoindane is not widely available as a shelf-stable Certified Reference Material (CRM) from major vendors (e.g., Cerilliant, Cayman). This guide therefore focuses on the comparative strategies for generating valid reference data: Custom Synthesis vs. In-House Isolation vs. Surrogate Quantification.

Executive Summary & Comparison Matrix

For researchers quantifying 2-aminoindane metabolites, the lack of commercial CRMs for the 4-hydroxy isomer presents a critical hurdle. The choice of reference standard strategy dictates the validity of your quantitative data.

Comparative Analysis of Reference Standard Strategies
FeatureOption A: Custom Synthesis (Gold Standard) Option B: Bio-Isolation (In-House) Option C: Surrogate Quantification
Source CRO / Custom Synthesis LabMicrosomal Incubation (pHLM) or Urine ExtractionStructural Analog (e.g., 2-Aminoindane or 5-OH isomer)
Purity >98% (Certified)Variable (Requires extensive cleanup)>99% (Commercial CRM)
Traceability High (qNMR/Elemental Analysis)Low (Dependent on characterization)High (for the surrogate, not the analyte)
Cost High (

5,000 initial)
Medium (Labor intensive)Low (<$200)
Suitability Confirmatory Quantification (Forensics/Tox)Qualitative ID (Metabolite Screening)Semi-Quantitative Estimation

Recommendation:

  • For Forensic/Clinical Confirmation: You must employ Option A or Option B (with rigorous characterization) to meet ISO 17025 standards.

  • For R&D/Screening: Option C is acceptable for estimating relative abundance, provided a response factor correction is applied later.

Technical Context: The 4-HAI Target

4-hydroxy-2-aminoindane is a positional isomer formed via the aromatic hydroxylation of 2-aminoindane. Unlike its parent (2-AI), the introduction of the hydroxyl group at the C4 position significantly alters polarity and ionization efficiency in LC-MS/MS.

  • Parent Compound: 2-Aminoindane (CAS: 2975-41-9)

  • Target Metabolite: 4-Hydroxy-2-aminoindane (4-OH-2-AI)

  • Key Analytical Challenge: Differentiating 4-OH-2-AI from its isomer 5-hydroxy-2-aminoindane , which often co-elutes on C18 columns.

Metabolic Pathway Diagram

MetabolicPathway Parent 2-Aminoindane (2-AI) (Parent Drug) CYP CYP450 (Oxidation) Parent->CYP Metab4 4-Hydroxy-2-aminoindane (Target Analyte) CYP->Metab4 Minor Pathway Metab5 5-Hydroxy-2-aminoindane (Isomeric Interference) CYP->Metab5 Major Pathway Conj Glucuronide/Sulfate Conjugates Metab4->Conj Phase II

Figure 1: Phase I metabolism of 2-aminoindane showing the bifurcation into 4-hydroxy and 5-hydroxy isomers.

Experimental Protocol: Establishing the Standard

Since a commercial CRM is likely unavailable, the following protocol outlines the In-House Characterization Workflow (Option B) to validate a synthesized or isolated standard.

Step 1: Structural Verification (The "Identity" Check)

Before using any custom material as a standard, you must prove its identity, specifically distinguishing the 4-OH from the 5-OH isomer.

  • Technique: 1H-NMR (Nuclear Magnetic Resonance)[1]

  • Critical Signal: Look for the aromatic proton coupling pattern.

    • 4-OH Isomer: 1,2,3-trisubstituted benzene ring pattern (doublet, doublet, triplet).

    • 5-OH Isomer: 1,2,4-trisubstituted benzene ring pattern (doublet, doublet, singlet).

  • Acceptance Criteria: No detectable signals from the 5-OH isomer (>95% isomeric purity).

Step 2: Purity Determination (The "Quantity" Check)

To use the material for quantification, you must assign a purity factor.

  • Method: Quantitative NMR (qNMR) using an internal calibrant (e.g., Maleic acid or TCNB).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity of calibrant.[2][3][4][5]
Step 3: LC-MS/MS Method Development

Once the standard is characterized, develop the separation method.[6]

Chromatographic Conditions:

  • Column: Biphenyl or PFP (Pentafluorophenyl) phases are superior to C18 for separating positional isomers (4-OH vs 5-OH).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid + 5mM Ammonium Formate

    • B: Methanol + 0.1% Formic Acid

  • Gradient: Slow ramp (2% B/min) around the elution region of the hydroxy-metabolites.

Validation Workflow Diagram

ValidationWorkflow Raw Raw Material (Custom Synthesis) ID Identity Check (1H-NMR / HRMS) Raw->ID Confirm Structure Purity Purity Assignment (qNMR / HPLC-UV) ID->Purity Pass Stock Primary Stock Solution (1 mg/mL in MeOH) Purity->Stock Weigh & Dissolve Work Working Standards (Linearity: 1-1000 ng/mL) Stock->Work Serial Dilution Matrix Matrix Match (Spiked Urine/Plasma) Work->Matrix Validation

Figure 2: Workflow for validating a non-certified reference material (In-house Reference).

Quantitative Data: Surrogate vs. Authentic Standard

The table below demonstrates the error magnitude introduced when using a surrogate standard (2-Aminoindane) to quantify the metabolite (4-OH-2-AI), emphasizing the need for an authentic standard.

Table 1: Response Factor Comparison (LC-ESI-MS/MS)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Relative Response Factor (RRF)*Quant Error using Surrogate
2-Aminoindane (Surrogate) 134.1117.11.00 (Reference)N/A
4-Hydroxy-2-aminoindane 150.1133.10.65 ± 0.05-35% (Underestimation)
5-Hydroxy-2-aminoindane 150.1133.10.72 ± 0.04-28%

Data simulated based on typical ionization suppression of phenolic vs. non-phenolic amines in ESI+.

  • Interpretation: Using the parent drug (2-AI) to quantify the metabolite without correction leads to a significant underestimation of metabolite concentration due to the lower ionization efficiency of the phenolic moiety.

References

  • Mestria, S., et al. (2021). Metabolism Study of N-Methyl 2-Aminoindane (NM2AI) and Determination of Metabolites in Biological Samples by LC–HRMS. Journal of Analytical Toxicology, 45(5), 475–483. Link

  • Manier, S. K., et al. (2020). The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing. Drug Testing and Analysis, 12(1). Link

  • ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization. Link

  • Cayman Chemical . 2-Aminoindane (hydrochloride) Product Information. (For structural comparison). Link

Sources

Comparative

A Comparative Spectroscopic Guide to 2-amino-2,3-dihydro-1H-inden-4-ol and its Isomers

In the landscape of medicinal chemistry and drug development, the precise structural elucidation of novel compounds is a cornerstone of progress. The indane framework, a privileged scaffold, is present in numerous pharma...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the precise structural elucidation of novel compounds is a cornerstone of progress. The indane framework, a privileged scaffold, is present in numerous pharmacologically active agents. This guide provides an in-depth spectroscopic characterization of 2-amino-2,3-dihydro-1H-inden-4-ol, a key intermediate in the synthesis of various biologically active molecules. We will delve into the multi-faceted spectroscopic techniques required for its unambiguous identification, comparing its spectral data with those of closely related isomers to highlight the subtle yet critical differences that define their unique chemical identities. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to apply and interpret spectroscopic data for the characterization of complex organic molecules.

Introduction: The Importance of Isomer-Specific Characterization

2-amino-2,3-dihydro-1H-inden-4-ol and its regioisomers are of significant interest due to their potential as precursors for pharmaceuticals. The precise location of the hydroxyl and amino groups on the indane core dramatically influences the molecule's chemical reactivity, biological activity, and metabolic fate. Consequently, relying on a single analytical technique is often insufficient for definitive characterization. This guide will demonstrate how a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy provides a self-validating system for structural confirmation.

We will focus on comparing 2-amino-2,3-dihydro-1H-inden-4-ol with a key isomer, 5-amino-2,3-dihydro-1H-inden-6-ol, to illustrate how spectroscopic techniques can differentiate between them.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the molecular skeleton and determine the connectivity of atoms.

Experimental Protocol: NMR Sample Preparation and Analysis

A standardized protocol is critical for obtaining high-quality, reproducible NMR data.

  • Sample Preparation: Dissolve 5-10 mg of the analyte (e.g., 2-amino-2,3-dihydro-1H-inden-4-ol) in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic as it can solubilize polar compounds and its residual solvent peak does not typically interfere with key analyte signals.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0 ppm.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. Standard acquisition parameters should be used, with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 2D NMR: For unambiguous assignment, acquire 2D NMR spectra, such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Data Analysis A Weigh Analyte (5-10 mg) B Add DMSO-d6 (0.6 mL) A->B C Add TMS B->C D Transfer to NMR Tube C->D E 1H NMR D->E F 13C NMR D->F G COSY D->G H HSQC D->H I Process Spectra (Phasing, Baseline Correction) E->I F->I G->I H->I J Integrate & Assign Signals I->J K Structure Elucidation J->K

Caption: Standard workflow for NMR analysis.

¹H NMR: A Tale of Two Isomers

The ¹H NMR spectrum provides a unique fingerprint based on the chemical environment and connectivity of protons. The key to differentiating 2-amino-2,3-dihydro-1H-inden-4-ol from its isomers lies in the aromatic region.

Proton Assignment 2-amino-2,3-dihydro-1H-inden-4-ol (Predicted) 5-amino-2,3-dihydro-1H-inden-6-ol (Predicted) Rationale for Differentiation
Aromatic H (H5, H6, H7)Multiplets between 6.5-7.0 ppmTwo singlets around 6.5 and 7.0 ppmKey Differentiator: The substitution pattern in 2-amino-2,3-dihydro-1H-inden-4-ol results in a coupled three-proton system in the aromatic region. In contrast, the 5-amino-6-hydroxy isomer would show two singlets for the two isolated aromatic protons.
Aliphatic CH (H1, H3)Multiplets around 2.7-3.2 ppmMultiplets around 2.7-3.2 ppmSimilar chemical shifts are expected for the benzylic protons in both isomers.
Aliphatic CH (H2)Multiplet around 3.5 ppmMultiplet around 3.5 ppmThe proton at the amino-bearing carbon would be in a similar environment.
NH₂Broad singlet, variable shiftBroad singlet, variable shiftExchangeable protons, often broad and their position is concentration-dependent.
OHBroad singlet, variable shiftBroad singlet, variable shiftExchangeable protons, often broad and their position is concentration-dependent.
¹³C NMR: Confirming the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework.

Carbon Assignment 2-amino-2,3-dihydro-1H-inden-4-ol (Predicted) 5-amino-2,3-dihydro-1H-inden-6-ol (Predicted) Rationale for Differentiation
Aromatic C-OH (C4)~150-155 ppmN/AThe chemical shift of the carbon directly attached to the hydroxyl group is highly diagnostic.
Aromatic C-OH (C6)N/A~150-155 ppmSimilar to the above, allowing for differentiation.
Aromatic C-NH₂ (C5)N/A~140-145 ppmThe carbon attached to the amino group will have a distinct chemical shift.
Other Aromatic C3 signals in the 115-145 ppm range2 signals in the 110-130 ppm rangeThe number and chemical shifts of the aromatic carbons provide a clear distinction.
Aliphatic C (C1, C3)~30-40 ppm~30-40 ppmExpected to be similar in both isomers.
Aliphatic C-NH₂ (C2)~50-55 ppmN/AThe presence of an aliphatic carbon attached to the amino group is unique to this isomer.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is preferred for its simplicity. A small amount of the sample is placed directly on the ATR crystal.

  • Data Acquisition: An IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.

IR_Workflow A Clean ATR Crystal B Acquire Background Spectrum A->B C Place Sample on Crystal B->C D Acquire Sample Spectrum C->D E Analyze Characteristic Peaks D->E

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-amino-2,3-dihydro-1H-inden-4-ol

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of scientific rigor and safety. The proper management of chemical waste is not merely a regulatory fo...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of scientific rigor and safety. The proper management of chemical waste is not merely a regulatory formality but a critical component of our professional responsibility to ensure a safe laboratory environment and protect the broader ecosystem. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-amino-2,3-dihydro-1H-inden-4-ol, grounded in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for 2-amino-2,3-dihydro-1H-inden-4-ol is not universally available, data from authoritative sources like PubChem provide critical GHS classification information that must inform our procedures[1].

GHS Hazard Classification for 2-amino-2,3-dihydro-1H-inden-4-ol:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation

Source: PubChem CID 14873465[1]

Operational Implications of Hazards:

  • Harmful if Swallowed: Ingestion can lead to adverse health effects. This underscores the importance of strict personal hygiene and prohibiting eating or drinking in the laboratory.

  • Skin and Eye Irritant: Direct contact can cause irritation or damage. This necessitates the use of appropriate personal protective equipment (PPE) at all times.

  • Respiratory Irritant: Inhalation of dust or aerosols may irritate the respiratory tract. Handling should occur in well-ventilated areas, preferably within a chemical fume hood.

Core Principles of Chemical Waste Management

The disposal of any laboratory chemical is governed by foundational principles designed to minimize risk and environmental impact. The US Environmental Protection Agency (EPA) provides a regulatory framework under the Resource Conservation and Recovery Act (RCRA) that guides the management of hazardous waste from its point of generation to its final disposal[2].

  • Waste Minimization: The most effective strategy is to reduce waste at the source. This includes ordering only the necessary quantities of chemicals and designing experiments to use smaller scales[3].

  • Segregation: Never mix different waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) office. Incompatible chemicals can react violently, producing heat, gas, or toxic byproducts[4][5].

  • Identification: All waste must be treated as hazardous unless confirmed to be non-hazardous[6]. Proper and clear labeling of all waste containers is a regulatory requirement and crucial for safety[7].

Step-by-Step Disposal Protocol for 2-amino-2,3-dihydro-1H-inden-4-ol

This protocol provides a systematic approach to safely manage waste containing 2-amino-2,3-dihydro-1H-inden-4-ol.

Step 1: Personal Protective Equipment (PPE)

Given the compound's hazard profile, the following minimum PPE must be worn before handling the chemical or its waste products[8][9]:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact[9].

  • Body Protection: A laboratory coat must be worn and kept fastened.

Step 2: Waste Segregation and Collection

Proper segregation is critical. Do not mix 2-amino-2,3-dihydro-1H-inden-4-ol waste with other chemical waste streams without consulting your EHS office[4].

  • Solid Waste:

    • Collect un-dissolved, residual 2-amino-2,3-dihydro-1H-inden-4-ol powder, and any contaminated materials (e.g., weigh boats, contaminated gloves, paper towels from a spill cleanup) in a designated, compatible solid waste container[6][10].

    • Sweep up solid material and place it into a suitable, closed container for disposal to avoid dust formation[11].

  • Liquid Waste:

    • Collect solutions containing 2-amino-2,3-dihydro-1H-inden-4-ol in a separate, compatible liquid waste container.

    • Do not dispose of this compound down the drain. This is an environmentally harmful practice and is forbidden for most chemical wastes[11][12].

    • Aqueous solutions containing this compound should be collected as hazardous waste.

Step 3: Container Selection and Labeling

The integrity of the disposal process relies on robust and correctly identified containers.

  • Container Compatibility: Waste containers must be made of materials compatible with the waste they hold. For 2-amino-2,3-dihydro-1H-inden-4-ol, the original container is often the best choice for storing residual solid waste. For liquid waste, use containers designed for chemical waste, such as high-density polyethylene (HDPE) or glass jugs[6][7]. The container must be in good condition, free of leaks, and have a secure, tight-fitting lid[7].

  • Labeling: This is a strict regulatory requirement.

    • Clearly label the container with the words "HAZARDOUS WASTE "[7].

    • Identify the full chemical name: "2-amino-2,3-dihydro-1H-inden-4-ol " and list all other constituents of the waste mixture with their approximate concentrations or percentages[5][7]. Avoid using abbreviations or chemical formulas.

    • Indicate the date when waste was first added to the container.

Step 4: Storage of Waste

Designated Satellite Accumulation Areas (SAAs) are the proper locations for storing hazardous waste within the laboratory pending pickup.

  • Store waste containers in a designated SAA, which should be under the control of laboratory personnel[5].

  • Ensure secondary containment (e.g., a plastic tub) is used to capture any potential leaks[5].

  • Keep waste containers tightly closed except when adding waste[7]. This prevents the release of vapors and protects against spills.

Step 5: Scheduling Waste Pickup

Hazardous waste must be disposed of through your institution's EHS office or a licensed hazardous waste contractor[8][13].

  • Once your waste container is full, or if you are discontinuing work with the compound, contact your EHS office to schedule a waste pickup.

  • Complete any required waste pickup forms, ensuring the information matches the container label exactly[7].

Step 6: Decontamination of Empty Containers

Empty containers that held 2-amino-2,3-dihydro-1H-inden-4-ol must be decontaminated before being disposed of as regular trash.

  • Thoroughly rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone)[8][14].

  • Crucially, the rinsate (the rinse solvent) must be collected and disposed of as hazardous waste along with your liquid waste stream of this compound[5][8].

  • After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic[6][14].

Step 7: Spill Management

In case of a spill, immediate and correct action is vital.

  • Evacuate personnel from the immediate area if necessary.

  • Wearing appropriate PPE, contain and clean up the spill. For a solid spill, carefully sweep up the material to avoid creating dust[10]. For a liquid spill, use an inert absorbent material.

  • All materials used for the cleanup, including absorbent pads and contaminated PPE, must be collected and disposed of as hazardous waste in your designated solid waste container[6].

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-amino-2,3-dihydro-1H-inden-4-ol.

G cluster_prep Preparation & Handling cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_storage Storage & Disposal start Generation of 2-amino-2,3-dihydro-1H-inden-4-ol Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe decision Solid, Liquid, or Contaminated Material? ppe->decision solid_waste Solid Waste (e.g., residual powder) decision->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) decision->liquid_waste Liquid contaminated_material Contaminated Materials (e.g., gloves, weigh boats, spill cleanup) decision->contaminated_material Contaminated solid_container Collect in Labeled, Compatible SOLID Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled, Compatible LIQUID Hazardous Waste Container liquid_waste->liquid_container contaminated_material->solid_container storage Store Sealed Container in Secondary Containment in Satellite Accumulation Area (SAA) solid_container->storage liquid_container->storage pickup Contact EHS for Waste Pickup storage->pickup disposal Final Disposal by Licensed Contractor pickup->disposal

Caption: Decision workflow for the disposal of 2-amino-2,3-dihydro-1H-inden-4-ol.

References

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). American Society for Clinical Pathology. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • The Subtleties of Managing Laboratory Waste in 2024. (2024, October 16). ACS Chemical Health & Safety. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. [Link]

  • Hazardous Waste Disposal Guide. (2015, September 15). Northwestern University. [Link]

  • Safety Data Sheet for 2-Amino-2-hydroxymethyl-1,3-propanediol. (2024, June 7). KISHIDA CHEMICAL CO., LTD.[Link]

  • Safety Data Sheet for Amino acid. Carl ROTH. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

  • Safety Data Sheet for Amino acid. Carl ROTH. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]

  • 1-amino-2,3-dihydro-1H-inden-4-ol. PubChem. [Link]

Sources

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